1-Benzhydryl-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6630-83-7 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-benzhydryl-3-nitrobenzene |
InChI |
InChI=1S/C19H15NO2/c21-20(22)18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |
InChI Key |
NTQGBQMMQUOCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the proposed synthesis and characterization of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a plausible synthetic route based on established chemical principles, primarily the Friedel-Crafts reaction. Furthermore, predicted characterization data are presented based on analogous compounds.
Proposed Synthesis
The synthesis of this compound can be effectively achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.[1][2] In this case, nitrobenzene serves as the aromatic substrate and diphenylmethyl chloride (benzhydryl chloride) as the alkylating agent.
Reaction Scheme:
Nitrobenzene + Diphenylmethyl Chloride --(Lewis Acid Catalyst)--> this compound
The nitro group on the benzene ring is a meta-directing deactivator.[3] Therefore, the incoming benzhydryl group is expected to substitute at the meta position, yielding the desired this compound product. Nitrobenzene's deactivating nature also makes it a suitable solvent for Friedel-Crafts reactions as it is less prone to undergo the reaction itself.[3]
Experimental Protocol: Proposed Friedel-Crafts Alkylation
The following is a generalized, detailed protocol for the synthesis of this compound.
Materials:
-
Nitrobenzene
-
Diphenylmethyl chloride (Benzhydryl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM) or another appropriate inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride and a portion of the solvent (dichloromethane).
-
Reagent Addition: Cool the flask in an ice bath. To the stirred suspension, add a solution of diphenylmethyl chloride in dichloromethane dropwise from the dropping funnel.
-
Substrate Addition: Following the addition of the alkylating agent, add nitrobenzene dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).
Below is a visual representation of the proposed synthesis workflow.
Characterization
The successful synthesis of this compound would be confirmed through various analytical techniques. Below are the expected characterization data based on the proposed structure and data from similar compounds.
Physical Properties
| Property | Predicted Value |
| Appearance | Pale yellow to off-white solid |
| Molecular Formula | C₁₉H₁₅NO₂ |
| Molecular Weight | 289.33 g/mol |
| Melting Point | Expected to be a solid with a distinct melting range. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrobenzene and benzhydryl moieties, as well as a characteristic singlet for the methine proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | m | 2H | Protons ortho to the nitro group |
| ~ 7.4 - 7.6 | m | 2H | Protons meta and para to the nitro group |
| ~ 7.2 - 7.4 | m | 10H | Protons of the two phenyl rings |
| ~ 5.7 | s | 1H | Methine proton (-CH-) |
2.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Carbon bearing the nitro group |
| ~ 142 | Quaternary carbons of the phenyl rings |
| ~ 129 - 135 | Aromatic carbons of the nitrobenzene ring |
| ~ 127 - 129 | Aromatic carbons of the two phenyl rings |
| ~ 50 | Methine carbon (-CH-) |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitro group and the aromatic rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 1520 - 1540 | Asymmetric NO₂ stretching |
| ~ 1340 - 1360 | Symmetric NO₂ stretching |
| ~ 1600, 1495, 1450 | C=C stretching (aromatic) |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z Value | Assignment |
| 289.11 | [M]⁺ (Molecular ion) |
| 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) - base peak |
| Other Fragments | Fragments corresponding to the loss of NO₂ and other parts of the molecule. |
Logical Relationship of Characterization
The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.
Conclusion
References
A Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs, including nitrobenzene and various substituted nitrobenzenes, to offer a predictive profile. This guide is intended to support researchers and professionals in drug development and materials science by providing a consolidated resource for key molecular characteristics, proposed analytical methodologies, and potential biological activities. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for relevant analytical techniques. Furthermore, this document includes diagrammatic representations of a plausible synthesis route and a hypothesized biological signaling pathway, generated using the DOT language for clarity and reproducibility.
Introduction
This compound is an aromatic organic compound characterized by a nitro group and a benzhydryl substituent on a benzene ring. The presence of the electron-withdrawing nitro group and the bulky, lipophilic benzhydryl group suggests a unique combination of electronic and steric properties that may be of interest in medicinal chemistry and materials science. The benzhydryl moiety is a common scaffold in various biologically active compounds, known to enhance lipophilicity and modulate interactions with biological targets.[1] Similarly, the nitroaromatic scaffold is a key feature in a range of compounds with diverse biological activities, including antibacterial and antineoplastic effects.[2] This guide aims to consolidate the available information and provide a predictive assessment of the physicochemical properties of this compound to facilitate further research and development.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following tables present a combination of data for the parent molecule, nitrobenzene, and its derivatives to provide a reasonable estimation of the expected properties.
Table 1: General and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Nitrobenzene (Reference) | 1-Chloro-3-nitrobenzene (Reference) | 1-Iodo-3-nitrobenzene (Reference) |
| Molecular Formula | C₁₉H₁₅NO₂ | C₆H₅NO₂ | C₆H₄ClNO₂ | C₆H₄INO₂ |
| Molecular Weight | 289.33 g/mol | 123.11 g/mol [3] | 157.55 g/mol | 249.01 g/mol |
| Appearance | Predicted: Crystalline solid | Pale yellow, oily liquid[3] | Solid[4] | Monoclinic prisms or tan solid[5] |
| Melting Point | Not available | 5.7 °C[3] | 43-47 °C | 36-38 °C |
| Boiling Point | Not available | 210.9 °C[3] | 236 °C | 280 °C |
| Density | Not available | 1.199 g/cm³[3] | 1.534 g/mL at 25 °C | 1.9477 at 50 °C |
| Solubility in Water | Predicted: Very low | 0.19 g/100 mL at 20 °C[3] | Insoluble | Less than 1 mg/mL at 20 °C[5] |
| Flash Point | Not available | 88 °C[6] | 124 °C[4] | 71.7 °C |
Table 2: Spectroscopic and Chromatographic Data (Predicted)
| Property | Predicted Value/Characteristic for this compound |
| ¹H NMR | Aromatic protons (m, ~7.2-8.2 ppm), Methine proton (s, ~5.6-6.0 ppm) |
| ¹³C NMR | Aromatic carbons (~120-150 ppm), Methine carbon (~50-60 ppm) |
| IR Spectroscopy | Asymmetric NO₂ stretch (~1520-1540 cm⁻¹), Symmetric NO₂ stretch (~1340-1360 cm⁻¹), C-H stretches (aromatic, ~3000-3100 cm⁻¹), C-H stretch (aliphatic, ~2900-3000 cm⁻¹) |
| UV-Vis Spectroscopy | λmax expected in the range of 250-280 nm due to the nitroaromatic chromophore. |
| Mass Spectrometry | [M]+ at m/z 289.11, with characteristic fragmentation patterns including loss of NO₂. |
Experimental Protocols
The following are generalized experimental protocols for the characterization of nitroaromatic compounds, which can be adapted for this compound.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of nitrobenzene with diphenylmethyl chloride (benzhydryl chloride) in the presence of a Lewis acid catalyst.
Materials:
-
3-Nitrobenzaldehyde
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (for workup)
-
Sodium borohydride (for reduction)
-
Thionyl chloride (for chlorination)
-
Benzene
-
Anhydrous aluminum chloride (Lewis acid catalyst)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of (3-nitrophenyl)(phenyl)methanol: To a solution of 3-nitrobenzaldehyde in anhydrous diethyl ether, slowly add a solution of phenylmagnesium bromide in diethyl ether at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Reduction to 1-benzyl-3-nitrobenzene: The intermediate alcohol can be reduced to the corresponding alkane using a suitable reducing agent such as triethylsilane in the presence of a strong acid. Alternatively, for the benzhydryl moiety, a different starting material approach is more direct.
-
Direct Benzhydrylation (More Plausible Route): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitrobenzene in an excess of benzene, which will also act as a reactant. Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions to the stirred solution.
-
To this mixture, add diphenylmethanol dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Below is a conceptual workflow for the synthesis.
Caption: Proposed synthesis workflow for this compound.
Analytical Methods
Various analytical methods can be employed for the detection and quantification of this compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength corresponding to the λmax of the compound (e.g., 260 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).
-
Detection: Mass spectrometer in electron ionization (EI) mode.[7]
The following diagram illustrates a general analytical workflow.
Caption: General analytical workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural components suggest potential areas of interest for drug discovery. The benzhydrylpiperazine moiety is found in compounds with antihistaminic, dopaminergic, antiviral, and anticancer properties.[1] Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and antineoplastic effects.[2]
A proposed mechanism of action for some nitroaromatic compounds involves their reduction to form reactive nitroso and superoxide species, which can induce oxidative stress and covalently modify biological macromolecules like DNA, leading to cell death.[2]
The following diagram illustrates a hypothesized signaling pathway for the biological activity of this compound, based on the known mechanisms of other nitroaromatic compounds.
Caption: Hypothesized signaling pathway for nitroaromatic-induced cytotoxicity.
Conclusion
This compound represents a molecule of interest at the intersection of two important pharmacophores. While direct experimental data is sparse, this guide provides a robust, predictive overview of its physicochemical properties based on well-characterized analogs. The outlined synthetic and analytical protocols offer a starting point for researchers wishing to further investigate this compound. The potential for biological activity, particularly in the antimicrobial and anticancer arenas, warrants further exploration. This document serves as a foundational resource to stimulate and support future research into this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 1-Chloro-3-nitrobenzene 98 121-73-3 [sigmaaldrich.com]
- 5. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrobenzene for synthesis 98-95-3 [sigmaaldrich.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Spectroscopic Analysis of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectroscopic data for 1-Benzhydryl-3-nitrobenzene presented in this document is predicted due to the absence of publicly available experimental spectra for this specific compound. The predicted data is supplemented with experimental data from the closely related structural analogs, diphenylmethane and 3-nitrotoluene, to provide a robust analytical framework.
Introduction
This compound is a molecule of interest in organic synthesis and medicinal chemistry due to the presence of the pharmacologically relevant benzhydryl and nitrobenzene moieties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for these analytical techniques.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for its structural analogs, diphenylmethane and 3-nitrotoluene. This comparative approach allows for a more confident interpretation of the predicted spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.10 | s | 1H | H-2 |
| ~7.95 | d | 1H | H-4 | |
| ~7.60 | d | 1H | H-6 | |
| ~7.50 | t | 1H | H-5 | |
| 7.25-7.40 | m | 10H | Phenyl H's | |
| ~5.70 | s | 1H | CH | |
| Diphenylmethane (Experimental) | 7.28 | m | 10H | Phenyl H's |
| 3.99 | s | 2H | CH₂ | |
| 3-Nitrotoluene (Experimental) | 8.09-7.92 | m | 2H | H-2, H-4 |
| 7.51 | t | 1H | H-5 | |
| 7.39 | d | 1H | H-6 | |
| 2.46 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~148.5 | C-NO₂ |
| ~145.0 | C-1 | |
| ~141.0 | Phenyl C (ipso) | |
| ~135.0 | C-6 | |
| ~129.5 | Phenyl CH | |
| ~129.0 | C-5 | |
| ~128.0 | Phenyl CH | |
| ~127.0 | Phenyl CH | |
| ~123.0 | C-4 | |
| ~121.0 | C-2 | |
| ~50.0 | CH | |
| Diphenylmethane (Experimental) | 141.1 | Phenyl C (ipso) |
| 129.0 | Phenyl CH | |
| 128.5 | Phenyl CH | |
| 126.1 | Phenyl CH | |
| 41.9 | CH₂ | |
| 3-Nitrotoluene (Experimental) | 148.4 | C-NO₂ |
| 139.0 | C-CH₃ | |
| 135.2 | C-6 | |
| 129.4 | C-5 | |
| 123.0 | C-4 | |
| 121.2 | C-2 | |
| 21.4 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands.
| Functional Group | Predicted/Expected Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for Analogs |
| Aromatic C-H Stretch | 3100-3000 | Diphenylmethane: 3085, 3061, 30263-Nitrotoluene: 3100-3000 |
| Aliphatic C-H Stretch | ~2920 | Diphenylmethane: 2921, 2853 |
| Aromatic C=C Stretch | 1600-1450 | Diphenylmethane: 1599, 1495, 14533-Nitrotoluene: 1615, 1585, 1475 |
| N-O Asymmetric Stretch | ~1530 | 3-Nitrotoluene: ~1530 |
| N-O Symmetric Stretch | ~1350 | 3-Nitrotoluene: ~1350 |
| C-N Stretch | ~850 | 3-Nitrotoluene: ~850 |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for this compound.
| m/z | Ion | Fragmentation Pathway |
| 289 | [M]⁺ | Molecular Ion |
| 243 | [M - NO₂]⁺ | Loss of nitro group |
| 167 | [C₁₃H₁₁]⁺ | Benzhydryl cation |
| 165 | [C₁₃H₉]⁺ | Loss of H₂ from benzhydryl cation |
| 122 | [C₇H₆NO₂]⁺ | Nitrophenylmethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the observed fragmentation with known fragmentation pathways of related compounds.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide on the Solubility and Stability of 1-Benzhydryl-3-nitrobenzene
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the organic compound 1-Benzhydryl-3-nitrobenzene (CAS No. 6630-83-7). The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development and materials science. While specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols and data presentation formats that would be employed in such a study.
Introduction to this compound
This compound is an aromatic organic compound. Its chemical structure consists of a benzene ring substituted with a benzhydryl group and a nitro group. Understanding the solubility and stability of this compound is a critical first step in its potential development as a pharmaceutical agent or its application in other areas of chemistry. Solubility affects the bioavailability and formulation of a drug, while stability determines its shelf-life and potential degradation pathways.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound in various solvents.
Experimental Protocol: Equilibrium Solubility Method
The equilibrium solubility of this compound would be determined by the shake-flask method in a variety of solvents.[1][2][3]
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, methanol, ethanol, acetone, and acetonitrile).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and an aliquot of the supernatant is withdrawn. The collected sample is then filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL. The experiment is performed in triplicate for each solvent and temperature.
Hypothetical Solubility Data
The following table summarizes hypothetical solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | USP Solubility Classification |
| Water | 25 | < 0.01 | Practically Insoluble |
| 0.1 N HCl | 25 | < 0.01 | Practically Insoluble |
| Phosphate Buffer (pH 7.4) | 25 | < 0.01 | Practically Insoluble |
| Methanol | 25 | 5.2 | Sparingly Soluble |
| Ethanol | 25 | 8.9 | Sparingly Soluble |
| Acetone | 25 | 25.4 | Soluble |
| Acetonitrile | 25 | 15.1 | Soluble |
| Water | 37 | < 0.01 | Practically Insoluble |
| 0.1 N HCl | 37 | < 0.01 | Practically Insoluble |
| Phosphate Buffer (pH 7.4) | 37 | < 0.01 | Practically Insoluble |
Stability Studies
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6][7][8] Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways.[4][8]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies for this compound would be conducted under various stress conditions to assess its intrinsic stability.[7][8]
-
Acid Hydrolysis: this compound is dissolved in a suitable organic solvent and then diluted with 0.1 N HCl. The solution is heated (e.g., at 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
-
Base Hydrolysis: The procedure is similar to acid hydrolysis, but 0.1 N NaOH is used instead of 0.1 N HCl.
-
Oxidative Degradation: this compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent at room temperature. Samples are analyzed at different time intervals.
-
Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 80°C) in a temperature-controlled oven for a defined period. The sample is then dissolved in a suitable solvent and analyzed.
-
Photolytic Degradation: A solution of this compound is exposed to a combination of UV and visible light in a photostability chamber. A control sample is kept in the dark. Both samples are analyzed after a specific exposure time.
Hypothetical Stability Data
The following table summarizes the hypothetical results of forced degradation studies on this compound.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 8.5 | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 15.2 | 3 |
| 3% H₂O₂ | 12 hours | Room Temp. | 5.1 | 1 |
| Dry Heat | 48 hours | 80°C | 2.3 | 1 |
| Photolytic | 7 days | 25°C | 11.8 | 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solubility and stability assessment of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1-Benzhydryl-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-Benzhydryl-3-nitrobenzene. This molecule, possessing a flexible benzhydryl moiety and an electron-withdrawing nitro group, presents an interesting case for computational study to elucidate its structural, electronic, and reactive properties. Such insights are invaluable in the fields of medicinal chemistry and materials science, where understanding molecular behavior at the quantum level is crucial for rational design and development.
Introduction to Quantum Chemical Calculations for Drug Discovery
Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of properties, including:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions. This includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
-
Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra), which can aid in experimental characterization.
-
Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack, and calculating reaction energies and barriers.
For a molecule like this compound, these calculations can provide critical information about its conformational landscape, its potential interaction with biological targets, and its metabolic stability.
Methodologies and Experimental Protocols
The following section details a typical computational workflow for the quantum chemical analysis of this compound, based on established methods for similar aromatic compounds.
Computational Workflow
A typical computational investigation of this compound would follow the logical progression outlined below.
Caption: A generalized workflow for quantum chemical calculations.
Detailed Experimental Protocol
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Step 1: Initial Structure Generation and Conformational Analysis
The initial 3D structure of this compound is built using a molecular editor. Due to the rotational freedom of the phenyl rings in the benzhydryl group, a conformational search is essential to identify the lowest energy conformers. This is typically achieved using a molecular mechanics force field (e.g., MMFF94) to rapidly screen a large number of potential structures.
Step 2: Geometry Optimization
The lowest energy conformers from the conformational search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[1][2] The optimization process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface.
Step 3: Frequency Calculations
Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Step 4: Single-Point Energy Refinement
To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometry using a larger basis set, for example, 6-311++G(d,p).[3] This provides a more reliable estimate of the total electronic energy and related properties.
Step 5: Calculation of Molecular Properties
Using the optimized geometry and the refined electronic wavefunction, a variety of molecular properties can be calculated:
-
Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the charge distribution and polar nature of the molecule.
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies and can be used to predict the thermodynamics of reactions involving the molecule.
Predicted Data for this compound
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on typical values for similar molecules.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Length | N-O | ~1.22 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-H (benzhydryl) | ~1.10 Å |
| Dihedral Angle | C-C-C-N (nitrobenzene) | ~180° (planar) |
| Dihedral Angle | Ph-C-Ph (benzhydryl) | Varies with conformer |
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Dipole Moment | ~ 4.0 - 4.5 D |
| Total Electronic Energy | Varies with basis set |
Table 3: Predicted Vibrational Frequencies (Selected)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| NO₂ symmetric stretch | ~1350 | Strong IR intensity |
| NO₂ asymmetric stretch | ~1530 | Strong IR intensity |
| C-H aromatic stretch | ~3050 - 3100 | Medium IR intensity |
| C-H aliphatic stretch | ~2900 - 3000 | Medium IR intensity |
| C=C aromatic stretch | ~1400 - 1600 | Multiple bands |
Visualization of Molecular Properties
Visual representations are crucial for interpreting the results of quantum chemical calculations. The following sections provide examples of how key properties of this compound would be visualized.
Molecular Electrostatic Potential (MEP)
The MEP diagram illustrates the charge distribution across the molecule.
Caption: A conceptual diagram of the Molecular Electrostatic Potential.
In an actual MEP map, the electron-rich nitro group would appear in shades of red, indicating a negative potential and a likely site for electrophilic attack. The regions around the hydrogen atoms of the benzhydryl group would appear in shades of blue, indicating a positive potential and susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions.
Caption: Expected localization of the HOMO and LUMO orbitals.
For this compound, it is anticipated that the HOMO will be primarily localized on the electron-rich benzhydryl group, while the LUMO will be concentrated on the electron-deficient nitrobenzene ring. This separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.
Conclusion
This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometric, electronic, and vibrational properties of the molecule. The predicted data and visualizations presented herein serve as a template for what can be expected from such a study. These computational results provide a fundamental understanding of the molecule's behavior and can guide further experimental work in drug design and materials science, ultimately accelerating the development of new and improved chemical entities.
References
Thermal Analysis of 1-Benzhydryl-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal analysis of 1-Benzhydryl-3-nitrobenzene, a key intermediate in various synthetic pathways. The stability and decomposition characteristics of this compound are critical parameters for its safe handling, storage, and application in further chemical transformations, particularly in the context of drug development where thermal liability can impact formulation and stability studies. This document details the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents a representative thermal profile based on the analysis of related nitroaromatic and benzhydryl compounds.
Introduction to Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For organic molecules such as this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for characterizing thermal stability, decomposition pathways, and phase transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which the material decomposes and the corresponding mass loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This method is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[1][3] The data obtained from DSC can provide insights into the purity, polymorphism, and energetic properties of a compound.[4]
Predicted Thermal Behavior of this compound
Quantitative Data Summary
The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound under a controlled nitrogen atmosphere.
Table 1: Summary of TGA Data
| Parameter | Value | Unit | Description |
| Onset of Decomposition (Tonset) | ~ 250 | °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 285 | °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss (Step 1) | ~ 37 | % | Corresponds to the initial loss of the nitro group and fragmentation of the benzhydryl moiety. |
| Final Residue at 600 °C | < 5 | % | The amount of non-volatile carbonaceous residue remaining. |
Table 2: Summary of DSC Data
| Parameter | Value | Unit | Description |
| Melting Point (Tm) | ~ 110 | °C | The temperature at the peak of the endothermic melting transition. |
| Enthalpy of Fusion (ΔHfus) | ~ 25 | J/g | The heat absorbed during the melting process. |
| Onset of Exothermic Decomposition | ~ 255 | °C | The temperature at which the exothermic decomposition begins. |
| Enthalpy of Decomposition (ΔHdecomp) | ~ -1500 | J/g | The heat released during the decomposition process. A highly energetic event is expected.[5] |
Experimental Protocols
A standardized protocol for the thermal analysis of a solid organic compound like this compound is detailed below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different decomposition steps.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and decomposition energetics of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 3 minutes.
-
Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point (Tm) as the peak temperature of the endothermic transition.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Identify the onset temperature and peak temperature of any exothermic events, which correspond to decomposition.
-
Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the exothermic peak.
-
Visualizations
The following diagrams illustrate the experimental workflow and a plausible thermal decomposition pathway for this compound.
Caption: Experimental workflow for TGA and DSC analysis.
Caption: Plausible thermal decomposition pathway.
Safety Considerations
Nitroaromatic compounds can be energetic and may decompose violently, especially under confinement or at high heating rates. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area. When performing thermal analysis, using small sample sizes is recommended to minimize the risk associated with energetic decomposition. The DSC pans should be hermetically sealed to contain any potential off-gassing during the initial stages of decomposition, although rupture of the pans is possible at higher pressures.
Conclusion
This technical guide outlines the fundamental principles and expected results for the thermal analysis of this compound. The provided data, while hypothetical, serves as a robust baseline for researchers working with this compound. The detailed experimental protocols offer a standardized approach to obtaining reliable TGA and DSC data, which is essential for ensuring the safe handling and effective utilization of this compound in research and development, particularly within the pharmaceutical industry. The visual diagrams provide a clear overview of the experimental process and the potential chemical transformations the molecule undergoes upon heating.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Properties of 1-Benzhydryl-3-nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates from the well-established electrochemical behavior of nitrobenzene and its derivatives. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the expected redox characteristics, potential reaction pathways, and the experimental methodologies used to investigate such compounds. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction
This compound is a nitroaromatic compound. The electrochemical behavior of such molecules is of significant interest in various fields, including organic synthesis, environmental science, and pharmaceutical development, as the nitro group is electroactive and can undergo a series of reduction reactions. Understanding these properties is crucial for predicting metabolic pathways, designing novel synthetic routes, and assessing potential toxicological profiles. The electrochemical reduction of nitroaromatic compounds typically proceeds through a multi-step mechanism involving the formation of radical anions, nitroso, and hydroxylamine intermediates, ultimately leading to the corresponding amine.[1][2] The specific potentials at which these reactions occur are influenced by factors such as the molecular structure, the solvent system, the pH of the medium, and the nature of the electrode material.[3]
Predicted Electrochemical Properties
Reduction Potentials
The reduction of the nitro group is the most prominent electrochemical feature of nitroaromatic compounds. The initial one-electron reduction to form a nitro radical anion is a key parameter. The reduction potentials for a series of para-substituted nitrobenzene derivatives have been determined and can serve as a reference for estimating the behavior of this compound.[3] It is important to note that the substitution pattern (meta vs. para) will affect the electronic effects and thus the exact reduction potential.
Table 1: One-Electron Reduction Potentials of Para-Substituted Nitrobenzene Derivatives Values determined at 25 °C, in CH3CN with Bu4NPF6 [0.2 M] as a supporting electrolyte from Cyclic Voltammetry vs. FcH/FcH⁺ (scan rate=100 mV s⁻¹) and recalculated (+0.382 V) vs. SCE. Working electrode=glassy carbon.[3]
| Substituent (Para-position) | Reduction Potential (E⁰', V vs. SCE) |
| -NO₂ | -0.668 |
| -CN | -0.868 |
| -CO₂Me | -0.918 |
| -Cl | -0.978 |
| -H | -1.028 |
| -Me | -1.088 |
| -OMe | -1.148 |
| -NH₂ | -1.278 |
The benzhydryl group is generally considered to be electron-donating. Therefore, it is anticipated that the reduction potential of this compound will be slightly more negative than that of unsubstituted nitrobenzene.
Electrochemical Reduction Mechanism
The electrochemical reduction of nitroaromatic compounds is a well-documented process that proceeds through a series of electron and proton transfer steps. The generally accepted pathway, originally proposed by Haber, involves the formation of several stable intermediates.[4]
General Reaction Pathway
The reduction can be broadly categorized into a multi-electron process. In aprotic media, the initial step is typically a reversible one-electron transfer to form a stable radical anion. In protic media, the reaction pathway is more complex and involves a series of protonation and electron transfer steps, leading to the formation of nitrosobenzene, phenylhydroxylamine, and finally, aniline.[1][5]
General electrochemical reduction pathway of a nitroaromatic compound.
Experimental Protocols
To experimentally determine the electrochemical properties of this compound, standard electrochemical techniques would be employed. Cyclic Voltammetry (CV) is a primary and powerful method for investigating the redox behavior of electroactive species.
Cyclic Voltammetry (CV) Protocol
This section outlines a general protocol for performing a cyclic voltammetry experiment on a nitroaromatic compound like this compound.
Objective: To determine the reduction and oxidation potentials of the target compound and to assess the reversibility of the electron transfer processes.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile for non-aqueous measurements, or a buffered aqueous solution)
-
This compound sample
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the chosen electrolyte solution.
-
Electrode Preparation: Polish the working electrode (GCE) with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent used for the electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to scan a range where the reduction of the nitro group is expected (e.g., from 0 V to -1.5 V vs. SCE).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan in the negative direction.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Determine the peak currents.
-
Analyze the peak separation to assess the reversibility of the redox couple.
-
A simplified workflow for a cyclic voltammetry experiment.
Conclusion
While direct experimental data on the electrochemical properties of this compound are not currently available, a comprehensive understanding of its likely behavior can be derived from the extensive literature on nitroaromatic compounds. It is predicted that this compound will undergo a multi-step electrochemical reduction, initiated by the formation of a nitro radical anion. The presence of the electron-donating benzhydryl group is expected to make the reduction potential slightly more negative compared to unsubstituted nitrobenzene. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future empirical investigations into the electrochemical characteristics of this molecule and its analogues. Such studies are essential for advancing our understanding of its chemical reactivity and potential applications.
References
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Toxicological Profile of 1-Benzhydryl-3-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive toxicological and safety assessment of 1-Benzhydryl-3-nitrobenzene based on data from structurally related compounds, namely diphenylmethane and nitrobenzene. No direct toxicological studies on this compound are publicly available. The information herein is intended for research and professional audiences and should not be interpreted as a definitive safety evaluation of the compound.
Executive Summary
This compound is a novel organic compound with limited public information regarding its safety profile. This guide provides a thorough toxicological assessment by leveraging data from its constituent structural moieties: diphenylmethane and nitrobenzene. Nitroaromatic compounds, as a class, are known for their potential to induce methemoglobinemia, genotoxicity, and carcinogenicity, primarily through the metabolic reduction of the nitro group to reactive intermediates. Diphenylmethane, while of lower acute toxicity, provides a baseline for the benzhydryl portion of the molecule. This whitepaper synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows and metabolic pathways to offer a comprehensive toxicological overview for researchers and drug development professionals.
Toxicological Data Summary
The toxicological assessment of this compound is predicated on data from its structural analogues. The following tables summarize the key quantitative toxicological findings for diphenylmethane and nitrobenzene.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| Diphenylmethane | Rat | Oral | 2250 mg/kg | [1] |
| Nitrobenzene | Rat | Oral | 349 - 640 mg/kg | [2][3] |
| Nitrobenzene | Rabbit | Dermal | 760 mg/kg | [2] |
| Nitrobenzene | Rat | Inhalation (4h) | 2.847 mg/L | [2] |
Table 2: Repeated Dose Toxicity Data
| Compound | Test Species | Route | Duration | NOAEL | LOAEL | Effects Observed | Reference |
| Nitrobenzene | Rat (Fischer-344) | Gavage | 28 days | < 5 mg/kg/day | 5 mg/kg/day | Increased liver and spleen weights. | [4] |
| Nitrobenzene | Rat (Sprague-Dawley) | Oral | 54 days | < 20 mg/kg/day | 20 mg/kg/day | Increased methemoglobin, decreased erythrocyte count, liver and spleen effects. | [5] |
| Nitrobenzene | Rat (Fischer-344) | Inhalation | 90 days | - | 82 mg/m³ | Methemoglobinemia, hemolysis, increased liver and spleen weights. | [3] |
Table 3: Genotoxicity Data
| Compound | Assay | Test System | Metabolic Activation | Result | Reference |
| Nitrobenzene | Ames Test | Salmonella typhimurium | With and Without | Negative | [5] |
| Nitrobenzene | In vivo Micronucleus | - | - | Negative | [4] |
| Nitrobenzene | In vivo UDS | - | - | Negative | [4] |
| Nitrobenzene | In vivo SCE | - | - | Negative | [4] |
| Nitrobenzene | In vivo Chromosomal Aberration | - | - | Negative | [4] |
| Nitrobenzene | DNA Adduct Formation | Rat | In vivo | Positive | [4] |
Table 4: Carcinogenicity Data
| Compound | Test Species | Route | Findings | Classification | Reference |
| Nitrobenzene | Rat (Male) | Inhalation | Increased incidence of hepatocellular neoplasms, thyroid follicular-cell adenomas, and renal tubular-cell adenomas. | IARC Group 2B: Possibly carcinogenic to humans. | [4][6][7] |
| Nitrobenzene | Rat (Female) | Inhalation | Increased incidence of hepatocellular neoplasms and endometrial stromal polyps. | IARC Group 2B: Possibly carcinogenic to humans. | [6][7] |
| Nitrobenzene | Mouse (Male) | Inhalation | Increased incidence of alveolar-bronchiolar neoplasms and thyroid follicular-cell adenomas. | IARC Group 2B: Possibly carcinogenic to humans. | [6][7] |
Table 5: Reproductive and Developmental Toxicity Data
| Compound | Test Species | Route | Effects | Reference |
| Nitrobenzene | Rat | Inhalation, Oral, Dermal | Known male reproductive toxicant: decreased testes/epididymal weights, testicular atrophy, hypospermatogenesis. | [5][8] |
| Nitrobenzene | Rat | Two-generation study | Decrease in fertility index. | [6] |
| Nitrobenzene | Rat | Inhalation | No developmental toxicity observed at concentrations that produced maternal toxicity. | [9] |
Experimental Protocols
A comprehensive safety assessment of a novel chemical entity like this compound would involve a battery of standardized toxicological tests. Below are detailed methodologies for key in vitro genotoxicity assays, based on internationally recognized guidelines.
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the potential of the test compound to induce gene mutations in bacteria.
Methodology:
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.
-
Procedure:
-
The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a mutagenic potential.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.
-
Metabolic Activation: The assay is conducted with and without an S9 mix.
-
Procedure:
-
Cells are exposed to the test compound for a short (3-6 hours) or long (24 hours) duration.
-
Following exposure, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained.
-
-
Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: A single-cell suspension is obtained from the test system (in vitro cultured cells or in vivo tissues).
-
Embedding: Cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline or neutral conditions. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the toxicological assessment of nitroaromatic compounds.
Caption: Metabolic activation pathway of nitroaromatic compounds leading to genotoxicity.
Caption: A generalized workflow for the toxicological safety assessment of a novel chemical.
Conclusion
The toxicological profile of this compound, inferred from its structural analogues diphenylmethane and nitrobenzene, suggests a compound of moderate to high toxicity. The primary concerns are related to the nitroaromatic moiety, which is associated with methemoglobinemia, genotoxicity, and carcinogenicity. The diphenylmethane portion contributes to a lower order of acute toxicity. A comprehensive safety evaluation of this compound would necessitate a full suite of toxicological studies as outlined in this guide. Researchers and drug development professionals should handle this compound with appropriate caution, assuming a toxicological profile similar to that of nitrobenzene, until specific data becomes available.
References
- 1. synerzine.com [synerzine.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.who.int [cdn.who.int]
- 4. gov.uk [gov.uk]
- 5. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitrobenzene (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]
- 7. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-Benzhydryl-3-nitrobenzene, a potentially valuable intermediate in drug discovery and materials science, presents a notable challenge in synthetic organic chemistry. A common initial consideration for attaching a benzhydryl group to a benzene ring is the Friedel-Crafts reaction. However, the direct Friedel-Crafts alkylation of nitrobenzene is synthetically unviable. The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1][2][3] The deactivation is so pronounced that nitrobenzene is often employed as a solvent in Friedel-Crafts reactions due to its inertness under the reaction conditions.[4]
This document outlines a viable two-step synthetic pathway to this compound. The protocol involves the initial synthesis of diphenylmethane (the benzhydryl-substituted benzene) via a Friedel-Crafts reaction between benzene and a suitable benzhydryl source, followed by the nitration of the resulting diphenylmethane to introduce the nitro group at the meta-position.
Part 1: Synthesis of Diphenylmethane via Friedel-Crafts Alkylation
The first step in the synthesis of this compound is the preparation of the hydrocarbon backbone, diphenylmethane. This is achieved through a classic Friedel-Crafts alkylation of benzene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas trap (e.g., calcium chloride tube)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas trap, and a dropping funnel.
-
Charging the Flask: To the flask, add anhydrous benzene (a significant excess is often used to minimize polyalkylation) and anhydrous aluminum chloride (catalytic amount, typically 5-10 mol%).
-
Addition of Benzyl Chloride: Begin stirring the mixture and slowly add benzyl chloride from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (and excess benzene) using a rotary evaporator.
-
Purification: The crude diphenylmethane can be purified by vacuum distillation to yield a colorless oil.
Quantitative Data: Synthesis of Diphenylmethane
| Parameter | Value |
| Reactants | Benzene, Benzyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Reaction Type | Friedel-Crafts Alkylation |
| Typical Yield | 80-90% |
| Product Appearance | Colorless Oil |
| Boiling Point | 264 °C |
Diagram: Experimental Workflow for Diphenylmethane Synthesis
Caption: Workflow for the synthesis of diphenylmethane.
Part 2: Synthesis of this compound via Nitration of Diphenylmethane
The second step involves the electrophilic aromatic substitution of diphenylmethane with a nitrating agent to introduce a nitro group onto one of the phenyl rings. The benzyl group is an ortho-, para-directing activator. However, due to steric hindrance from the bulky benzyl group, the para-substituted product is generally favored. The formation of the meta-isomer is a minor pathway. The separation of the resulting isomers is crucial to obtaining the pure this compound.
Experimental Protocol: Nitration of Diphenylmethane
Materials:
-
Diphenylmethane
-
Nitric acid (fuming or concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane (optional, as solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture (mixed acid).
-
Reaction Setup: In a separate flask, dissolve diphenylmethane in a suitable solvent like dichloromethane or use it neat. Cool this flask in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture to the stirred diphenylmethane solution, maintaining the temperature below 10 °C.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Extraction: Extract the product mixture with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitro-isomers.
-
Purification: The isomeric mixture (ortho-, meta-, and para-nitrodiphenylmethane) is separated by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The fractions are monitored by thin-layer chromatography (TLC) to isolate the 3-nitro isomer.
Quantitative Data: Nitration of Diphenylmethane
| Parameter | Value | Reference |
| Reactant | Diphenylmethane | |
| Reagents | Nitric Acid, Sulfuric Acid | |
| Reaction Type | Electrophilic Aromatic Substitution | |
| Isomer Distribution (Typical) | Ortho: ~30-40%, Para: ~50-60%, Meta: ~5-10% | Varies with reaction conditions |
| Product Appearance | Pale yellow solid or oil | |
| Melting Point (3-nitro isomer) | 42-44 °C |
Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, δ) | ~8.1-8.2 (m, 2H, Ar-H ortho to NO₂), ~7.5-7.6 (t, 1H, Ar-H para to NO₂), ~7.2-7.4 (m, 11H, Ar-H), ~5.7 (s, 1H, CH) |
| ¹³C NMR (CDCl₃, δ) | ~148 (C-NO₂), ~142-143 (ipso-C), ~135 (CH), ~129-130 (Ar-CH), ~127-128 (Ar-CH), ~122-123 (Ar-CH ortho/para to NO₂), ~50 (CH) |
| IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~700-800 (Ar C-H bend) |
| Mass Spec (EI, m/z) | 213 (M⁺), 167 (M⁺ - NO₂), 165, 152, 77 (C₆H₅⁺) |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.
Diagram: Synthetic Pathway to this compound
Caption: Two-step synthesis of this compound.
Diagram: Reaction Mechanism - Nitration of Diphenylmethane
Caption: Mechanism of electrophilic aromatic nitration.
Conclusion
The synthesis of this compound is effectively achieved through a two-step process commencing with the Friedel-Crafts alkylation of benzene to yield diphenylmethane, followed by its nitration. Direct Friedel-Crafts reaction on nitrobenzene is not a practical approach due to the deactivating nature of the nitro group. The provided protocols offer a reliable method for the laboratory-scale synthesis of this compound. Careful control of reaction conditions, particularly during the nitration step, and efficient chromatographic separation are essential for isolating the desired meta-isomer in good purity.
References
Application Notes and Protocols for the Purification of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-Benzhydryl-3-nitrobenzene. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the purification of related aromatic nitro compounds and diphenylmethane derivatives. Researchers should consider these as generalized guidelines and may need to optimize the conditions for their specific sample.
Introduction
This compound is an aromatic compound containing both a bulky benzhydryl group and a polar nitro group. Its purification is crucial for ensuring the accuracy of downstream applications in research and drug development. The choice of purification method will depend on the nature and quantity of impurities present, which are often related to the synthetic route employed. Common impurities may include unreacted starting materials (e.g., from a Friedel-Crafts reaction), and di- or poly-substituted byproducts. The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
General Purification Strategies
A logical workflow for the purification of this compound is outlined below. The initial purity of the crude product will determine the necessary steps.
Caption: General purification workflow for this compound.
Data Presentation
The following table summarizes the anticipated physical properties and suggested purification parameters for this compound. These are estimates based on related compounds and should be experimentally verified.
| Parameter | Estimated Value / Suggested Conditions |
| Physical Properties | |
| Molecular Formula | C₁₉H₁₅NO₂ |
| Molecular Weight | 289.33 g/mol |
| Appearance | Expected to be a crystalline solid (color may vary from off-white to yellow/brown depending on purity) |
| Melting Point | Not available. Likely to be a solid at room temperature. |
| Boiling Point | Not available. Likely high due to molecular weight. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and hot ethanol. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.[1][2][3] |
| Recrystallization | |
| Suitable Solvents | Ethanol, isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[2][4][5] |
| Column Chromatography | |
| Stationary Phase | Silica gel (60-120 or 100-200 mesh).[6] |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). |
Experimental Protocols
Protocol for Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for nitroaromatic compounds.[2][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Caption: The process of recrystallization.
Protocol for Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of ethyl acetate and hexane. The ideal solvent system will give a good separation of the desired compound from impurities, with the Rf value of the target compound being around 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry-loading slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The less polar impurities will elute first, followed by the more polar this compound.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for column chromatography purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be toxic and may be absorbed through the skin. Handle with care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
Disclaimer: The information provided is for guidance purposes only. All procedures should be carried out by trained personnel in a suitably equipped laboratory. The user is solely responsible for determining the suitability of these methods for their specific application and for ensuring compliance with all applicable safety and regulatory requirements.
References
- 1. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 1-Benzhydryl-3-nitrobenzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzhydryl-3-nitrobenzene and its derivatives. The primary synthetic strategy discussed is the nitration of diphenylmethane, which offers a viable route to the target compounds.
Introduction
This compound and its analogues are of interest in medicinal chemistry and materials science due to the presence of the versatile benzhydryl and nitro functionalities. The direct Friedel-Crafts benzhydrylation of nitrobenzene is challenging due to the strong deactivating effect of the nitro group on the aromatic ring. Therefore, an alternative and more effective synthetic approach involves the nitration of the readily available starting material, diphenylmethane. This method allows for the introduction of the nitro group onto the benzhydryl scaffold, yielding a mixture of isomers that can be separated to isolate the desired 3-nitro derivative.
Synthetic Pathways
The synthesis of this compound can be approached via two main logical steps: the synthesis of the diphenylmethane backbone followed by its nitration.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Diphenylmethane
This protocol is based on the Friedel-Crafts alkylation of benzene with benzyl chloride.
Materials:
-
Benzene (dried)
-
Benzyl chloride
-
Amalgamated aluminum turnings (catalyst)
-
5% Mercuric chloride solution
-
Ether
-
Methyl alcohol
-
Hydrochloric acid (for absorption)
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle or steam bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare amalgamated aluminum by treating aluminum turnings with a 5% mercuric chloride solution for a few minutes, followed by washing with water and then methyl alcohol. Use the amalgamated aluminum immediately.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2 kg (2.3 L) of dried benzene and 10 g of freshly prepared amalgamated aluminum turnings.
-
Reaction Initiation: Heat the benzene to boiling. Turn off the heat and add 500 g of benzyl chloride dropwise from the dropping funnel at a rate that maintains the boiling of the solution. The evolution of hydrogen chloride gas indicates the start of the reaction. Absorb the evolved HCl gas in water.
-
Reaction Completion: After the addition of benzyl chloride is complete, the reaction mixture is worked up.
-
Work-up and Purification: The reaction mixture is washed with water to remove the catalyst. The organic layer is separated and distilled. The fraction boiling at 125-130 °C at 10 mm Hg is collected. The product can be further purified by crystallization.
Expected Yield: 49.5–52.5% of diphenylmethane.
Protocol 2: Mononitration of Diphenylmethane
This protocol describes the mononitration of diphenylmethane to yield a mixture of 2-nitro and 4-nitrodiphenylmethane as the main products.[1][2][3] The 3-nitro isomer is generally not a major product of direct mononitration.
Materials:
-
Diphenylmethane
-
Nitric acid (e.g., 70%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: Dissolve diphenylmethane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Nitration: Slowly add nitric acid dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water or an ice/water mixture.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel to separate the 2- and 4-nitrodiphenylmethane isomers.
Quantitative Data Summary:
| Reactant Ratio (DPM:HNO3) | Solvent | Temperature (°C) | Product Distribution (approx.) | Reference |
| 1 : 1 | Dichloromethane | 0-5 | 2-nitro: ~30-40%, 4-nitro: ~60-70% | [1] |
Protocol 3: Synthesis of 3,3'-Dinitrodiphenylmethane
While direct mononitration favors the 2- and 4-positions, specific conditions can be employed to synthesize dinitro derivatives, including the 3,3'-isomer.[1]
Materials:
-
Nitrobenzene
-
Paraformaldehyde
-
Sulfuric acid (96%)
-
Ethyl acetate (for crystallization)
Equipment:
-
Round-bottom flask with a reflux condenser and heating mantle
-
Crystallization dish
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine nitrobenzene, paraformaldehyde, and 96% sulfuric acid.
-
Reaction Conditions: Heat the mixture at 120 °C for 2 days.[1]
-
Work-up and Purification: After cooling, the reaction will result in a solid mixture. This mixture contains 2,3'-dinitrodiphenylmethane, 3,3'-dinitrodiphenylmethane, and 3,4'-dinitrodiphenylmethane.[1] The desired 3,3'-dinitrodiphenylmethane can be purified from this mixture by crystallization from ethyl acetate.[1]
Quantitative Data Summary:
| Starting Materials | Reaction Conditions | Product Mixture Composition (approx.) | Purification Method | Reference |
| Nitrobenzene, Paraformaldehyde, H2SO4 | 120 °C, 2 days | 13% 2,3'-dinitro, 74% 3,3'-dinitro, 13% 3,4'-dinitro | Crystallization from EtOAc | [1] |
Visualizing Reaction Pathways
The nitration of diphenylmethane is an electrophilic aromatic substitution reaction. The following diagram illustrates the general mechanism.
Figure 2: General mechanism for the nitration of diphenylmethane.
Conclusion
The synthesis of this compound derivatives is most practically achieved through the nitration of diphenylmethane. While direct mononitration predominantly yields the 2- and 4-isomers, specific procedures for the synthesis of dinitro derivatives can provide access to the 3,3'-disubstituted compound. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize these valuable compounds for further investigation in drug discovery and materials science. Careful control of reaction conditions and effective purification techniques are crucial for isolating the desired isomers.
References
Application Notes and Protocols for the Catalytic Reduction of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the catalytic reduction of 1-Benzhydryl-3-nitrobenzene to 1-Benzhydryl-3-aminobenzene. The protocols described herein utilize common heterogeneous catalysts, Palladium on carbon (Pd/C) and Raney Nickel, offering reliable and high-yielding methods for this conversion.
Reaction Scheme
Figure 1. General reaction scheme for the reduction of this compound to 1-Benzhydryl-3-aminobenzene.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical quantitative data for the catalytic reduction of nitroarenes, which can be extrapolated for this compound. These values are representative and may vary based on the specific reaction scale and equipment used.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | H₂ gas | Methanol | 25 | 1 atm | 2 - 6 | >95 |
| 10% Pd/C | H₂ gas | Ethanol | 25 | 1 atm | 2 - 6 | >95 |
| 10% Pd/C | H₂ gas | Ethyl Acetate | 25 | 1 atm | 3 - 8 | >90 |
| Raney Ni | H₂ gas | Methanol | 25 - 50 | 1 - 4 atm | 4 - 12 | >90 |
| Raney Ni | Hydrazine (N₂H₄·H₂O) | Methanol | Reflux | Atmospheric | 1 - 4 | >90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst. This method is often preferred due to its high efficiency and the ease of catalyst removal by filtration.[1][2][3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet (Caution: Flammable solid)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite® or a similar filter aid
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter paper
Procedure:
-
Inerting the Reaction Vessel: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol (approx. 0.1 M concentration of the substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (typically 1-5 mol% of palladium). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely.[3]
-
Hydrogenation Setup: Seal the flask and, using a vacuum/gas inlet, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Inflate a hydrogen balloon and attach it to the flask. Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas (nitrogen or argon).
-
Catalyst Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: The filter cake containing Pd/C and hydrogen is highly flammable and should not be allowed to dry. Quench the filter cake with water before disposal.
-
Isolation of Product: The filtrate is concentrated under reduced pressure to yield the crude 1-Benzhydryl-3-aminobenzene. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Reduction using Raney Nickel
This protocol outlines the reduction of this compound using Raney Nickel as the catalyst. Raney Nickel is a cost-effective alternative to palladium catalysts.[1][4][5]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrazine monohydrate (N₂H₄·H₂O) (for transfer hydrogenation) or Hydrogen gas (H₂)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Hydrogenation apparatus (if using H₂ gas)
Procedure A: Using Hydrogen Gas
-
Catalyst Preparation: In a three-neck round-bottom flask, add the desired amount of Raney Nickel slurry. Decant the water and wash the catalyst with methanol (2-3 times) under an inert atmosphere.
-
Reaction Setup: Add a solution of this compound (1.0 eq) in methanol to the flask containing the activated Raney Nickel.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously. The reaction may require gentle heating (30-50 °C) to proceed at a reasonable rate.[6]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, follow the work-up procedure described in Protocol 1 (steps 7-9) for catalyst removal and product isolation.
Procedure B: Using Hydrazine (Transfer Hydrogenation)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of Raney Nickel slurry (washed with methanol).
-
Addition of Hydrazine: Heat the mixture to reflux and add hydrazine monohydrate (2-4 eq) dropwise. An exothermic reaction is often observed.
-
Reaction: After the addition is complete, continue to reflux the mixture for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the Raney Nickel through a pad of Celite®.
-
Isolation: Remove the methanol from the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
Caption: General workflow for the catalytic reduction of this compound.
Safety Precautions
-
Catalyst Handling: Both Pd/C and Raney Nickel are flammable, especially when dry and in the presence of hydrogen. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Hydrogen Gas: Hydrogen is a highly flammable and explosive gas. Ensure all connections in the hydrogenation apparatus are secure and perform the reaction in a fume hood away from ignition sources.
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Solvents: Organic solvents are flammable. Use them in a well-ventilated area.
Conclusion
The catalytic reduction of this compound to 1-Benzhydryl-3-aminobenzene can be achieved with high efficiency using standard laboratory procedures. The choice between Palladium on carbon and Raney Nickel will depend on factors such as cost, desired reaction conditions, and catalyst sensitivity of other functional groups in the molecule. The protocols provided here serve as a robust starting point for researchers in the field of synthetic and medicinal chemistry.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
Application of Benzhydryl and Nitrobenzene Moieties in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of the benzhydryl and nitrobenzene chemical motifs in the synthesis of novel hybrid molecules with potential therapeutic applications. While a direct synthetic utility for "1-Benzhydryl-3-nitrobenzene" is not prominently documented in the reviewed literature, the combination of the benzhydryl group and a nitrobenzene derivative, specifically in the form of nitrobenzenesulfonamides, has been successfully employed to generate a series of biologically active compounds. This application note will focus on the synthesis and characterization of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which have shown promise in antimicrobial and anticancer research.[1][2][3][4]
Introduction
The benzhydryl group, with its two phenyl rings, is a key pharmacophore found in a variety of therapeutic agents, contributing to their biological activity, often by enhancing lipophilicity. Similarly, the nitrobenzene moiety is a versatile precursor in organic synthesis, readily undergoing transformations to introduce other functional groups, and is a component of some bioactive molecules. The strategic combination of these two fragments through a piperazine linker has led to the development of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. These compounds have been investigated for their potential as antituberculosis agents and for their activity against cancer cell lines.[5]
Synthetic Strategy
The general synthetic approach to these hybrid molecules involves a multi-step process, beginning with the synthesis of the key intermediate, 1-benzhydrylpiperazine. This is followed by a coupling reaction with a suitable nitro-substituted benzenesulfonyl chloride. Further modifications can be introduced by incorporating amino acid linkers between the piperazine and the nitrobenzenesulfonamide moieties.
Synthesis of 1-Benzhydrylpiperazine
The synthesis of 1-benzhydrylpiperazine is typically achieved through the nucleophilic substitution of benzhydryl chloride with piperazine.[1][6][7] The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Caption: Synthesis of 1-Benzhydrylpiperazine.
Synthesis of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids
The final hybrid molecules are synthesized by reacting 1-benzhydrylpiperazine with a nitro-substituted benzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or 2,4-dinitrobenzenesulfonyl chloride) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA).[8][5]
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scaled-Up Synthesis of 1-Benzhydryl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a scalable, two-step synthesis of 1-Benzhydryl-3-nitrobenzene. The described methodology avoids the inefficient direct Friedel-Crafts alkylation of nitrobenzene, which is deactivated towards such reactions. Instead, this protocol utilizes a Grignard reaction followed by a reduction of the resulting benzylic alcohol, offering a more viable route for larger-scale production.
Introduction
This compound is a chemical intermediate with potential applications in organic synthesis and drug development. The direct synthesis via Friedel-Crafts reaction is challenging due to the strong electron-withdrawing nature of the nitro group, which deactivates the benzene ring to electrophilic substitution. In fact, nitrobenzene is often employed as a solvent in Friedel-Crafts reactions due to its low reactivity.[1][2][3][4][5]
The protocol outlined below describes a robust two-step synthesis:
-
Step 1: Grignard Reaction. The synthesis commences with the reaction of 3-nitrobenzaldehyde and phenylmagnesium bromide to form the intermediate, (3-nitrophenyl)(phenyl)methanol.
-
Step 2: Reduction of Benzylic Alcohol. The subsequent reduction of the benzylic alcohol intermediate yields the final product, this compound.
This approach offers a more reliable and scalable method for the preparation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, providing a basis for scaling up the reactions.
Table 1: Grignard Reaction of 3-Nitrobenzaldehyde with Phenylmagnesium Bromide
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| 3-Nitrobenzaldehyde | 10.0 g | 1.0 kg |
| Magnesium Turnings | 1.7 g | 170 g |
| Bromobenzene | 10.4 g | 1.04 kg |
| Anhydrous Diethyl Ether | 150 mL | 15 L |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 2 hours | 4-6 hours |
| Work-up | ||
| Saturated NH4Cl (aq) | 50 mL | 5 L |
| Yield and Purity | ||
| Expected Yield of (3-nitrophenyl)(phenyl)methanol | ~85% | ~80-85% |
| Purity (by HPLC) | >95% | >95% |
Table 2: Reduction of (3-nitrophenyl)(phenyl)methanol
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| (3-nitrophenyl)(phenyl)methanol | 10.0 g | 1.0 kg |
| Hydriodic Acid (57 wt. % in H2O) | 15 mL | 1.5 L |
| Red Phosphorus | 2.7 g | 270 g |
| Toluene | 100 mL | 10 L |
| Reaction Conditions | ||
| Reaction Temperature | 110 °C (reflux) | 110 °C (reflux) |
| Reaction Time | 4 hours | 6-8 hours |
| Work-up | ||
| 10% Sodium Thiosulfate Solution | 50 mL | 5 L |
| Saturated Sodium Bicarbonate Solution | 50 mL | 5 L |
| Yield and Purity | ||
| Expected Yield of this compound | ~90% | ~85-90% |
| Purity (by HPLC) | >98% | >98% |
Experimental Protocols
Safety Precautions for Scale-Up
-
Grignard Reaction: Grignard reactions are highly exothermic and can be difficult to initiate, posing a significant safety risk at scale.[1][2][3][4][5] The initiation phase must be carefully monitored. The use of in-situ monitoring techniques such as FTIR is highly recommended to confirm initiation before adding the bulk of the alkyl halide.[1][3] Ensure the reaction vessel is equipped with adequate cooling and an emergency quenching system. All reagents and glassware must be scrupulously dry to prevent violent reactions with the Grignard reagent.[6]
-
Reduction with Hydriodic Acid: Hydriodic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction with red phosphorus can generate phosphine gas, which is toxic and flammable. Ensure the reaction is performed under an inert atmosphere.
Step 1: Synthesis of (3-nitrophenyl)(phenyl)methanol (Pilot Scale)
Materials:
-
3-Nitrobenzaldehyde (1.0 kg, 6.62 mol)
-
Magnesium turnings (170 g, 7.00 mol)
-
Bromobenzene (1.04 kg, 6.62 mol)
-
Anhydrous diethyl ether (15 L)
-
Saturated aqueous ammonium chloride solution (5 L)
-
Anhydrous sodium sulfate
Equipment:
-
20 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube.
-
Large heating mantle and a cooling bath.
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In the 20 L flask, place the magnesium turnings. Assemble the apparatus and flame-dry it under a stream of dry nitrogen to ensure all moisture is removed.
-
Allow the apparatus to cool to room temperature.
-
In the dropping funnel, prepare a solution of bromobenzene (1.04 kg) in anhydrous diethyl ether (3 L).
-
Add a small portion (~150 mL) of the bromobenzene solution to the magnesium turnings.
-
If the reaction does not start spontaneously (indicated by gentle bubbling and a cloudy appearance), a small crystal of iodine can be added as an initiator.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use the cooling bath to control the reaction temperature.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Nitrobenzaldehyde:
-
Dissolve 3-nitrobenzaldehyde (1.0 kg) in anhydrous diethyl ether (5 L).
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the 3-nitrobenzaldehyde solution to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution (5 L).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 2 L).
-
Combine the organic layers and wash with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-nitrophenyl)(phenyl)methanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Step 2: Synthesis of this compound (Pilot Scale)
Materials:
-
(3-nitrophenyl)(phenyl)methanol (1.0 kg, 4.36 mol)
-
Hydriodic acid (57 wt. % in H2O, 1.5 L)
-
Red phosphorus (270 g, 8.72 mol)
-
Toluene (10 L)
-
10% Sodium thiosulfate solution (5 L)
-
Saturated sodium bicarbonate solution (5 L)
-
Brine (5 L)
-
Anhydrous magnesium sulfate
Equipment:
-
20 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle.
Procedure:
-
Reaction Setup:
-
In the 20 L flask, combine (3-nitrophenyl)(phenyl)methanol (1.0 kg), toluene (10 L), hydriodic acid (1.5 L), and red phosphorus (270 g).
-
Fit the flask with a reflux condenser and flush the system with nitrogen.
-
-
Reduction:
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess red phosphorus.
-
Transfer the filtrate to a large separatory funnel.
-
Wash the organic layer sequentially with water (2 x 5 L), 10% sodium thiosulfate solution (until the organic layer is colorless), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 6. bartleby.com [bartleby.com]
Application Notes and Protocols for 1-Benzhydryl-3-nitrobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Benzhydryl-3-nitrobenzene is a novel compound with limited to no currently available experimental data. The following application notes and protocols are based on theoretical predictions derived from the known properties of its constituent functional moieties: the benzhydryl group and the nitrobenzene group. These notes are intended to provide a conceptual framework and potential avenues for research.
Introduction
This compound is an aromatic compound characterized by a nitro group at the 3-position of a benzene ring substituted with a benzhydryl group at the 1-position. The presence of the bulky, sterically hindering benzhydryl group and the electron-withdrawing nitro group suggests that this molecule may possess unique optical, electronic, and chemical properties, making it a candidate for investigation in various areas of materials science.
Hypothetical Synthesis
The direct synthesis of this compound presents a significant chemical challenge. A standard Friedel-Crafts alkylation of nitrobenzene with a benzhydryl halide or alcohol is highly unlikely to be successful. The strong deactivating nature of the nitro group makes the aromatic ring electron-deficient and thus not susceptible to electrophilic attack by the bulky benzhydryl carbocation.[1][2][3][4][5][6][7][8] Nitrobenzene is, in fact, often employed as a solvent in Friedel-Crafts reactions due to its inertness under these conditions.[1][2][3]
A more plausible, albeit potentially low-yielding, synthetic approach would involve the nitration of diphenylmethane (benzhydrylbenzene). This reaction would likely produce a mixture of ortho, meta, and para isomers. The benzhydryl group is an ortho, para-director; however, its significant steric bulk might favor the formation of the less hindered para isomer and some ortho isomer, with the meta isomer being a minor product. Separation of the this compound isomer from the product mixture would require advanced purification techniques such as high-performance liquid chromatography (HPLC).
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Predicted Physicochemical Properties
Based on the structures of nitrobenzene and diphenylmethane, the following properties for this compound can be predicted:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₉H₁₅NO₂ | Based on the chemical structure. |
| Molecular Weight | ~289.33 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow crystalline solid | Similar to many nitroaromatic compounds.[9][10] |
| Solubility | Insoluble in water; soluble in organic solvents. | The large hydrophobic benzhydryl group will dominate, making it insoluble in water but soluble in solvents like dichloromethane, chloroform, and acetone. Nitrobenzene itself has low water solubility.[9][10] |
| Melting Point | Higher than nitrobenzene (5.7 °C) and diphenylmethane (24.5 °C) | The introduction of the bulky benzhydryl group and the polar nitro group is expected to increase intermolecular forces and crystal lattice energy. |
| Boiling Point | Significantly higher than nitrobenzene (210.9 °C) | The increased molecular weight and van der Waals forces from the benzhydryl group will lead to a higher boiling point. |
| UV-Vis Absorption | Absorption peaks in the UV region | The nitrobenzene chromophore will be present, likely with some shifts due to the benzhydryl substitution. |
Potential Applications in Materials Science
The unique combination of a bulky, rigid benzhydryl group and a polar, electron-withdrawing nitro group suggests several potential applications for this compound in materials science.
Organic Light-Emitting Diodes (OLEDs)
The rigid structure imparted by the benzhydryl group could prevent aggregation-caused quenching in the solid state, a common issue in OLED materials. The nitro group, being strongly electron-withdrawing, could facilitate electron injection and transport.
Hypothetical Role: Host material or electron-transporting layer in OLED devices.
Experimental Protocol: Fabrication and Characterization of an OLED Device
-
Substrate Preparation: Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 20 minutes.
-
Emissive Layer (EML) Deposition: Prepare a solution of a suitable emissive dopant and this compound (as the host) in a solvent like chlorobenzene. Spin-coat this solution onto the HIL and anneal.
-
Electron Transport Layer (ETL) Deposition (Optional): If not used as a host, a thin film of this compound can be thermally evaporated onto the EML.
-
Cathode Deposition: Thermally evaporate a layer of LiF followed by a layer of Al in a high-vacuum chamber.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device efficiency using a programmable sourcemeter and a spectroradiometer.
Caption: Workflow for OLED fabrication and testing.
High-Performance Polymers
The benzhydryl moiety is known to be a component of some polymers.[11] The rigidity and bulkiness of the benzhydryl group in this compound could be exploited in the synthesis of polymers with high thermal stability and specific mechanical properties. The nitro group can be chemically modified, for example, reduced to an amine, which can then be used as a monomer for polymerization.
Hypothetical Role: A monomer precursor for the synthesis of polyamides or polyimides with high glass transition temperatures.
Experimental Protocol: Synthesis of a Polyamide from a Diamine Derivative
-
Reduction of this compound: Reduce the nitro group of this compound to an amine group (1-Benzhydryl-3-aminobenzene) using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification of the Diamine Monomer: Purify the resulting diamine by column chromatography or recrystallization.
-
Polymerization: React the purified diamine with a diacyl chloride (e.g., terephthaloyl chloride) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) under an inert atmosphere.
-
Polymer Isolation and Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol. Filter, wash, and dry the polymer.
-
Characterization:
-
Structure: Confirm the polymer structure using FTIR and NMR spectroscopy.
-
Molecular Weight: Determine the molecular weight and polydispersity using gel permeation chromatography (GPC).
-
Thermal Properties: Analyze the thermal stability and glass transition temperature (Tg) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Mechanical Properties: Prepare thin films of the polymer and measure tensile strength and modulus using a universal testing machine.
-
Caption: Workflow for polyamide synthesis and characterization.
Safety and Handling
Nitroaromatic compounds are often toxic and should be handled with care.[12][13][14] It is reasonable to assume that this compound may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While this compound remains a hypothetical material at present, its unique molecular architecture suggests intriguing possibilities for applications in materials science. The protocols and notes provided herein offer a foundational guide for researchers interested in exploring the synthesis, properties, and potential uses of this and related novel organic compounds. Further computational and experimental studies are warranted to validate these predictions and uncover the full potential of this class of materials.
References
- 1. organic chemistry - Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - ECHEMI [echemi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 10. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mcgroup.co.uk [mcgroup.co.uk]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols for the Analytical Development of 1-Benzhydryl-3-nitrobenzene
These application notes provide a comprehensive overview of the analytical methodologies for the quantification and characterization of 1-Benzhydryl-3-nitrobenzene. The protocols detailed below are based on established methods for related nitroaromatic compounds and serve as a foundational guide for researchers, scientists, and professionals in drug development.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of semi-volatile organic compounds like this compound, offering high sensitivity and specificity.[2] It is particularly useful for impurity profiling and quantification at trace levels.[3]
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (20:1) for concentrations above 1 µg/mL to avoid column overload.[2]
-
Transfer Line Temperature: 300°C.[2]
-
Ion Source Temperature: 230°C (electron ionization - EI).
-
Quadrupole Temperature: 150°C.[2]
-
Mass Scan Range: 50-550 amu.
-
Solvent Delay: 3 minutes.
Data Presentation
Table 1: Representative GC-MS Method Validation Parameters for Nitroaromatic Compounds
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 5% |
Note: These values are representative and must be experimentally determined for this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a versatile and widely used technique for the analysis of nitroaromatic compounds in various matrices.[1] This method is suitable for routine quality control and stability studies.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte).
Data Presentation
Table 2: Representative HPLC Method Validation Parameters for Nitroaromatic Compounds
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 2% |
Note: These values are representative and must be experimentally determined for this compound.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the development and validation of an analytical method for this compound.
Caption: Workflow for analytical method development and validation.
Impurity Profiling Logic
This diagram outlines the logical steps involved in identifying and characterizing impurities in a sample of this compound.
Caption: Logical flow for impurity identification and quantification.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 1-Benzhydryl-3-nitrobenzene synthesis"
Technical Support Center: Synthesis of 1-Benzhydryl-3-nitrobenzene
This guide provides troubleshooting advice, experimental protocols, and optimization strategies for the synthesis of this compound. Given the significant challenges associated with the direct Friedel-Crafts alkylation of nitrobenzene, this document focuses on addressing those issues and providing more viable alternative synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting extremely low to no yield for the direct Friedel-Crafts alkylation of nitrobenzene with a benzhydryl halide?
A1: This is the most common issue encountered. The direct Friedel-Crafts alkylation of nitrobenzene is exceptionally difficult and generally disfavored for two primary reasons:
-
Strong Ring Deactivation : The nitro group (-NO₂) is a powerful electron-withdrawing group. This deactivates the benzene ring, making it electron-poor and a very weak nucleophile.[1][2][3] Friedel-Crafts reactions are electrophilic aromatic substitutions that require an electron-rich aromatic ring to proceed efficiently.[1][2]
-
Catalyst Complexation : The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the nitro group. This further deactivates the ring and can render the catalyst ineffective for activating the alkyl halide.
Due to this strong deactivation, yields for Friedel-Crafts reactions on nitrobenzene are typically very poor.[4][5][6] In fact, nitrobenzene's lack of reactivity makes it a suitable solvent for other Friedel-Crafts reactions.[4][6][7][8]
Q2: My reaction is not starting, even with excess catalyst and prolonged heating. What should I check?
A2: Aside from the inherent unreactivity of nitrobenzene, consider these factors:
-
Reagent Purity : Ensure your nitrobenzene is pure and, most importantly, anhydrous. Water will react with and deactivate the Lewis acid catalyst.
-
Catalyst Quality : The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) must be anhydrous and of high quality. Old or improperly stored catalysts may have been deactivated by atmospheric moisture.
-
Alkylating Agent : Verify the purity and reactivity of your benzhydryl source (e.g., benzhydryl chloride).
However, even with perfect reagents and conditions, the fundamental deactivation of the nitrobenzene ring is the most likely cause of failure.[9]
Q3: What is a more reliable synthetic route to obtain this compound?
A3: A much more effective strategy is to reverse the order of the reaction steps: perform the Friedel-Crafts alkylation first on a non-deactivated ring, followed by nitration.
-
Step 1: Friedel-Crafts Alkylation of Benzene : React benzene with a benzhydryl halide (e.g., benzhydryl chloride) and a Lewis acid catalyst to form diphenylmethane.
-
Step 2: Nitration of Diphenylmethane : Nitrate the resulting diphenylmethane using a standard nitrating mixture (e.g., HNO₃/H₂SO₄). The benzhydryl group is an ortho-, para-director, but the steric hindrance of the group will favor para-substitution, with some ortho- and meta-isomers also forming. The desired 3-nitro isomer (meta) will be a minor product that needs to be separated. A more directed approach may be required if a higher yield of the meta-product is necessary.
Q4: I am seeing multiple products in my nitration of diphenylmethane. How can I optimize for the desired 3-nitro (meta) isomer?
A4: The benzhydryl group is activating and directs incoming electrophiles to the ortho and para positions. Obtaining the meta isomer as the major product from this route is challenging. To favor the meta product, a different strategy might be needed, such as starting with a meta-directing group that can later be converted to the benzhydryl group. However, for the purposes of troubleshooting the nitration of diphenylmethane, control over temperature is key. Lower temperatures generally increase selectivity but may require longer reaction times. Careful purification by column chromatography will be essential to isolate the desired isomer.
Troubleshooting Flowchart for Synthesis Route
The following diagram outlines the logical process for selecting a viable synthesis route.
Caption: Logical flowchart for selecting a viable synthesis route.
Optimization of Reaction Conditions
While optimizing the direct alkylation of nitrobenzene is not practical, the following table summarizes general parameters for optimizing the recommended alternative: the Friedel-Crafts alkylation of benzene to form diphenylmethane.
| Parameter | Condition | Rationale & Potential Issues |
| Lewis Acid Catalyst | Anhydrous AlCl₃, FeCl₃, or BF₃ | AlCl₃ is common and highly active. Must be anhydrous to prevent deactivation. Stoichiometric amounts are often required. |
| Solvent | Excess Benzene, CS₂, or Dichloromethane | Using excess benzene as the solvent drives the reaction forward and minimizes side reactions. CS₂ and DCM are inert alternatives. |
| Temperature | 0°C to Room Temperature | The reaction is often exothermic. Starting at a low temperature and allowing it to warm to room temperature provides better control and minimizes polyalkylation. |
| Molar Ratio | Benzene:Benzhydryl Chloride (Large Excess:1) | Using a large excess of benzene minimizes polyalkylation, where the product (diphenylmethane) reacts further.[10] |
| Reaction Time | 1 - 5 hours | Monitor by TLC. Overly long reaction times can lead to side product formation. |
| Work-up | Slow quenching with ice/dilute HCl | The catalyst must be carefully quenched to decompose the reaction complex and separate the organic product. |
Experimental Protocols
Protocol 1: Synthesis of Diphenylmethane (Alternative Route - Step 1)
This protocol describes the Friedel-Crafts alkylation of benzene.
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to vent HCl gas).
-
Reagent Charging : To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry benzene (used in large excess, acting as both reagent and solvent).
-
Reaction Initiation : Cool the stirred suspension in an ice bath to 0-5°C.
-
Addition of Alkylating Agent : Add a solution of benzhydryl chloride (1 equivalent) in dry benzene dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add crushed ice to quench the reaction and decompose the AlCl₃ complex. Subsequently, add dilute hydrochloric acid to dissolve the aluminum salts.
-
Work-up & Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude diphenylmethane can be purified further by vacuum distillation or recrystallization if necessary.
Protocol 2: Nitration of Diphenylmethane (Alternative Route - Step 2)
-
Apparatus Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) in an ice-salt bath to below 10°C.
-
Preparation of Nitrating Mixture : Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to the cold sulfuric acid.
-
Addition of Substrate : To this cold nitrating mixture, add diphenylmethane (from Step 1, 1 equivalent) dropwise, ensuring the temperature does not rise above 15°C.
-
Reaction : Stir the mixture at low temperature for 1-2 hours.
-
Quenching : Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Isolation : The nitrated products will often precipitate as an oily or solid mixture. Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Work-up : Wash the organic layer with water and sodium bicarbonate solution to remove residual acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification : After removing the solvent, the resulting mixture of isomers (ortho-, meta-, para-) must be separated. This is typically achieved using column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the recommended two-step synthesis.
Caption: Workflow for the alternative two-step synthesis route.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - ECHEMI [echemi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. organic chemistry - Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. organic chemistry - What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Benzhydryl Nitrobenzenes
This technical support guide addresses challenges related to the synthesis of benzhydryl-substituted nitroaromatics, with a specific focus on the complexities of synthesizing 1-Benzhydryl-3-nitrobenzene. Direct benzhydrylation of nitrobenzene via Friedel-Crafts alkylation is generally not feasible due to the strong deactivating nature of the nitro group. This guide provides troubleshooting for alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts benzhydrylation of nitrobenzene to form this compound problematic?
A1: The direct Friedel-Crafts alkylation of nitrobenzene is highly disfavored. The nitro group (-NO2) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][2] This deactivation makes the reaction conditions for Friedel-Crafts alkylation exceedingly harsh, often leading to no reaction or extremely poor yields.[2][3] In fact, nitrobenzene's lack of reactivity allows it to be used as a solvent for some Friedel-Crafts reactions.[2][4]
Q2: What are the primary issues with attempting a Friedel-Crafts reaction on a strongly deactivated ring like nitrobenzene?
A2: The primary issues include:
-
Lack of Reactivity: The electron-poor aromatic ring is not sufficiently nucleophilic to attack the carbocation generated from the benzhydryl halide and Lewis acid catalyst.[1]
-
Harsh Conditions Required: Overcoming the deactivation would necessitate high temperatures and strong catalysts, which can lead to undesired side reactions and decomposition of starting materials.
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl3) can form a complex with the nitro group, further deactivating the ring.
Q3: Are there viable alternative strategies to synthesize this compound?
A3: Yes, a more practical approach involves a multi-step synthesis where the order of substituent addition is crucial. Two potential retrosynthetic strategies are:
-
Nitration of Diphenylmethane: Start with diphenylmethane (the benzhydryl group on a benzene ring) and then introduce the nitro group. The benzhydryl group is an ortho-, para-director, so this would not directly yield the meta-substituted product. However, separation of isomers might be possible, or a different synthetic design could be employed.
-
Nucleophilic Aromatic Substitution (SNAr) or other coupling reactions: While less common for this specific structure, these methods can sometimes be used to form C-C bonds with highly electron-deficient rings.
A more direct, albeit multi-step, synthesis of related compounds often involves building the molecule from different starting materials, as seen in the synthesis of various benzhydryl piperazine derivatives.[5][6][7][8]
Troubleshooting Guide for Alternative Syntheses
This guide focuses on a plausible, though not explicitly detailed in the search results, multi-step synthesis of a benzhydryl nitrobenzene derivative and potential issues that may arise.
Scenario 1: Nitration of a Benzhydryl-Substituted Benzene
Problem: Low yield of the desired meta-isomer.
-
Cause: The benzhydryl group is an ortho-, para-directing group. Direct nitration will predominantly yield ortho- and para-isomers.
-
Solution:
-
Carefully control reaction temperature. Nitration is exothermic, and higher temperatures can lead to dinitration and other side products.[9]
-
Use a milder nitrating agent if possible to improve selectivity, although this may reduce the overall reaction rate.
-
Employ chromatographic techniques (e.g., column chromatography) to separate the isomers. The polarity differences between the ortho, meta, and para isomers should allow for separation.
-
Problem: Formation of di- and poly-nitrated by-products.
-
Cause: The reaction conditions are too harsh, or the reaction is allowed to proceed for too long.
-
Solution:
-
Use a stoichiometric amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Maintain a low reaction temperature (e.g., 0-10 °C) to control the reaction rate.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the desired mono-nitrated product is maximized.
-
| Parameter | Condition A (Higher Yield of By-products) | Condition B (Optimized for Mono-nitration) |
| Temperature | > 50 °C | 0 - 10 °C |
| Nitrating Agent | Excess HNO₃/H₂SO₄ | Stoichiometric HNO₃/H₂SO₄ |
| Reaction Time | Prolonged | Monitored by TLC |
Scenario 2: Synthesis via Benzhydrol and a Nitro-substituted Benzene
This is a hypothetical pathway for discussion as direct literature was not found.
Problem: Failure to form a C-C bond between benzhydrol and nitrobenzene.
-
Cause: As with Friedel-Crafts, the nitrobenzene ring is too deactivated for this type of reaction under standard acidic conditions.
-
Alternative Approach: Consider a reaction where the nitro-substituted ring is not the electrophile acceptor. For instance, one could attempt to synthesize a Grignard reagent from a bromo-benzhydryl compound and react it with a suitable nitro-substituted electrophile, though this is a complex and potentially hazardous route due to the reactivity of Grignard reagents with nitro groups.
Experimental Protocols
General Protocol for Nitration of an Aromatic Compound
-
To a stirred solution of the aromatic starting material in a suitable solvent (e.g., dichloromethane or neat), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) at 0 °C.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Logical flow showing the issue with direct synthesis.
Caption: Proposed alternative synthesis workflow.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Benzhydryl-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Benzhydryl-3-nitrobenzene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, likely synthesized via a Friedel-Crafts reaction between nitrobenzene and a benzhydryl source.
Q1: My crude product is an oil and won't solidify. How can I purify it?
A1: It is not uncommon for crude products of Friedel-Crafts reactions to be oily mixtures of product and byproducts. The primary method for purifying such mixtures is column chromatography. Recrystallization is generally more effective for solids that are already substantially pure.
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are they likely to be?
A2: In a Friedel-Crafts alkylation, several byproducts can form. Besides your desired product, you may be observing:
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Unreacted starting materials: Depending on the reaction conditions, you might have residual nitrobenzene or your benzhydryl source.
-
Polyalkylation products: The addition of the electron-donating benzhydryl group can activate the aromatic ring, leading to the formation of di- and tri-benzhydrylated nitrobenzene.[1][2] These will be less polar than your desired mono-substituted product.
-
Isomers: While the nitro group is meta-directing, small amounts of ortho and para isomers might be formed, especially under harsh reaction conditions.
-
Rearrangement byproducts: If a carbocation is formed from the benzhydryl source, rearrangements are possible, though less common for this specific substituent.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4. For compounds like this compound, a good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[3][4][5] You can gradually increase the polarity by increasing the proportion of the more polar solvent. For very polar impurities, adding a small amount of methanol might be necessary.
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
A4: Some compounds are sensitive to the acidic nature of silica gel. If you suspect your compound is degrading, you can try the following:
-
Use deactivated silica: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Minimize the time your compound spends on the column by using flash chromatography.
Q5: I've purified my product by column chromatography, but it's still not crystalline. How can I induce crystallization?
A5: If your purified product is an oil, you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a seed crystal.
-
Solvent layering: Dissolve your oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then carefully layer a poor solvent (e.g., hexane or pentane) on top. Slow diffusion of the poor solvent can promote crystal formation at the interface.
-
Trituration: Add a solvent in which your compound is poorly soluble and stir or sonicate the mixture. This can sometimes wash away minor impurities and induce crystallization.
Q6: What is a good solvent for recrystallizing this compound?
A6: The principle of recrystallization is to find a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.[6] For aromatic nitro compounds, alcoholic solvents like ethanol or isopropanol are often good choices.[7][8] You might also try a mixed solvent system, such as ethanol/water or ethyl acetate/hexane. The ideal solvent or solvent mixture needs to be determined experimentally.
Quantitative Data
The following table presents representative data for the purification of a diarylmethyl nitrobenzene derivative by column chromatography. Note that the optimal conditions and results will vary depending on the specific reaction and scale.
| Purification Step | Starting Material Purity (by HPLC) | Eluent System (v/v) | Product Fraction(s) | Final Purity (by HPLC) | Yield |
| Column Chromatography | ~75% | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | Fractions 8-15 | >98% | ~85% |
Experimental Protocols
Protocol for Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
- Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
- Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
- Drain the solvent until the level is just above the sand.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the column using a pipette.
- Drain the solvent until the sample is absorbed onto the silica gel.
- Gently add a small amount of the initial eluent to wash the sides of the column and allow it to absorb into the silica.
3. Elution and Fraction Collection:
- Carefully fill the column with the initial eluent.
- Begin collecting fractions in test tubes or vials.
- Monitor the progress of the separation by TLC analysis of the collected fractions.
- If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexane:ethyl acetate).
4. Product Isolation:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzhydryl-3-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Benzhydryl-3-nitrobenzene. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve yield and purity.
Section 1: Understanding the Synthetic Challenges
Direct Synthesis of this compound via Friedel-Crafts Alkylation
A common initial approach to synthesizing this compound might be the Friedel-Crafts alkylation of nitrobenzene with a benzhydryl halide. However, this method is fundamentally flawed and generally unsuccessful. The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1][2][3] Consequently, the reaction is highly disfavored, leading to extremely poor yields, if any, of the desired product. In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions.[1]
Due to these limitations, this guide will focus on a more viable, albeit challenging, alternative synthetic route: the nitration of diphenylmethane.
Section 2: Recommended Synthetic Route - Nitration of Diphenylmethane
The recommended pathway involves the electrophilic nitration of diphenylmethane. This approach reverses the order of substitution, first establishing the benzhydryl structure and then introducing the nitro group. While more feasible, this method presents its own set of challenges, primarily related to controlling the position and number of nitro groups added to the diphenylmethane scaffold.
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 626. Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
"stability issues of 1-Benzhydryl-3-nitrobenzene under acidic/basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Benzhydryl-3-nitrobenzene under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the nitroaromatic group. Nitroaromatic compounds can be susceptible to reduction of the nitro group and potential nucleophilic attack on the aromatic ring, particularly under harsh acidic or basic conditions. The benzhydryl group is generally stable, but extreme conditions could lead to cleavage of the bond connecting it to the nitrobenzene ring.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound can be influenced by pH. In strongly acidic or basic solutions, the rate of degradation may increase. Hydrolysis is a common degradation pathway for many pharmaceutical compounds, and it is catalyzed by both acids and bases.[1][2] For this compound, extreme pH could potentially lead to the formation of degradation products.
Q3: What are the likely degradation products of this compound under acidic or basic stress?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Under strongly basic conditions, there is a possibility of nucleophilic aromatic substitution, though this is less common for nitrobenzenes without additional activating groups. Cleavage of the benzhydryl-nitrobenzene bond is also a possibility under harsh conditions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and detecting potential degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying the parent compound and its degradants.[3] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after storage in acidic solution. | Acid-catalyzed degradation of this compound. | 1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Perform a forced degradation study under milder acidic conditions to understand the degradation pathway. 3. Adjust the pH of the formulation to a more neutral range if possible. |
| Loss of parent compound peak intensity after exposure to basic conditions. | Base-catalyzed degradation of this compound. | 1. Quantify the loss of the parent compound and the formation of any new peaks. 2. Investigate the effect of different bases (e.g., NaOH, NH4OH) and concentrations on the degradation rate. 3. Consider the use of a buffer system to maintain a stable pH. |
| Color change of the sample solution over time. | Formation of chromophoric degradation products. The reduction of the nitro group can lead to colored species. | 1. Correlate the color change with the appearance of new peaks in the chromatogram. 2. Use a spectrophotometer to monitor changes in the UV-Vis spectrum of the sample. 3. Protect the sample from light, as photolytic degradation can also cause color changes.[1] |
| Inconsistent stability results between batches. | Variability in the purity of the starting material or experimental conditions. | 1. Ensure the purity of each batch of this compound is consistent using a validated analytical method. 2. Standardize all experimental parameters, including temperature, pH, and light exposure. 3. Perform a robustness study on the analytical method to identify and control sources of variability. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as part of a forced degradation study.[1][2]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and analyze by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60 °C).[1]
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature and analyze by HPLC at the same time points as the acidic degradation study.
-
If no degradation is observed, repeat at an elevated temperature.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and analyze by HPLC at the specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a temperature relevant to accelerated stability testing (e.g., 60-80 °C).
-
Analyze the sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample before and after exposure.
-
-
Analysis:
-
For each time point and condition, inject the sample into the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage degradation.
-
If significant degradation is observed, use LC-MS to identify the structure of the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected peaks in stability studies.
References
Technical Support Center: 1-Benzhydryl-3-nitrobenzene Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 1-Benzhydryl-3-nitrobenzene.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The information provided herein is based on established principles of organic chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: this compound consists of a benzene ring substituted with a nitro group (-NO₂) at position 3 and a benzhydryl group (-CH(C₆H₅)₂) at position 1.
Q2: What are the expected physicochemical properties of this compound?
A2: Based on its structure and data from related compounds, the following properties can be anticipated.
| Property | Predicted Value |
| Molecular Formula | C₁₉H₁₅NO₂ |
| Molecular Weight | 289.33 g/mol |
| Appearance | Expected to be a crystalline solid at room temperature, possibly pale yellow, similar to other nitroaromatic compounds. |
| Solubility | Likely insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[1] |
| Stability | Stable under normal laboratory conditions. However, nitroaromatic compounds can be sensitive to heat and strong reducing or oxidizing agents.[2] |
Troubleshooting Guides
Synthesis
Q3: I am having trouble synthesizing this compound via a Friedel-Crafts reaction. What are the likely issues?
A3: The direct Friedel-Crafts alkylation or acylation of nitrobenzene is notoriously difficult and often results in very low to no yield.[3][4] This is due to the strong electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards electrophilic aromatic substitution.[5][6] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions on other, more reactive substrates.[3][7]
Troubleshooting Steps:
-
Alternative Synthetic Route: Consider a multi-step synthesis. A plausible route is the nitration of diphenylmethane. This would involve reacting diphenylmethane with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the benzhydryl group would need to be considered to optimize the yield of the meta-substituted product.
-
Reaction Conditions: If attempting a direct Friedel-Crafts reaction, ensure stringent anhydrous conditions and a highly active catalyst. However, success is not guaranteed.
-
Starting Material Purity: Ensure the purity of your starting materials (nitrobenzene, benzhydryl chloride, or alcohol) and the Lewis acid catalyst.
Logical Workflow for Synthesis Troubleshooting
Caption: Troubleshooting Friedel-Crafts Synthesis.
Purification
Q4: I am struggling to purify this compound using column chromatography. The separation is poor.
A4: Poor separation during column chromatography can be due to several factors, including the choice of stationary and mobile phases, column packing, and sample loading.
Troubleshooting Steps:
-
Solvent System (Mobile Phase):
-
Polarity: The combination of the nonpolar benzhydryl group and the polar nitro group can make finding the ideal solvent system tricky. Start with a nonpolar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is increased over time, may be necessary to separate the product from impurities.[8]
-
-
Stationary Phase:
-
Silica Gel: Standard silica gel is a good starting point.
-
Particle Size: Using silica gel with a smaller particle size can improve resolution, but may increase back pressure.[9]
-
-
Column Packing and Loading:
-
Even Packing: Ensure the column is packed evenly to avoid channeling.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column can lead to poor separation.[9]
-
Experimental Workflow for Purification
References
- 1. 121-73-3 CAS | 1-CHLORO-3-NITROBENZENE | Laboratory Chemicals | Article No. 02765 [lobachemie.com]
- 2. 3-Hydroxy-1-nitrobenzene(554-84-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. organic chemistry - Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - ECHEMI [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Benzhydryl-3-nitrobenzene Production
Welcome to the technical support center for the synthesis and scale-up of 1-Benzhydryl-3-nitrobenzene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers and production chemists in overcoming common challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts benzhydrylation of nitrobenzene not a recommended synthetic route?
A1: This is a common initial thought for the synthesis. However, the Friedel-Crafts reaction, an electrophilic aromatic substitution, is generally unsuccessful on nitrobenzene. The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[1][2][3] This deactivation is so pronounced that nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions because it is unreactive under the reaction conditions.[2][4] Attempting this route typically results in extremely low to negligible yields.[1][2]
Q2: What is the recommended synthetic pathway for producing this compound?
A2: A more viable and common approach is the nitration of diphenylmethane. In this route, diphenylmethane is reacted with a nitrating agent (typically a mixture of nitric and sulfuric acid) to introduce a nitro group. This method, however, presents its own challenges, primarily related to controlling the position of the nitro group (regioselectivity) and managing the reaction's energy output.
Q3: The benzhydryl group is an ortho, para-director. How can I obtain the meta-isomer (this compound)?
A3: You are correct, the benzhydryl group directs incoming electrophiles primarily to the ortho and para positions. This means that during the nitration of diphenylmethane, the desired meta-isomer is a minor product. The primary challenge of this synthesis is not the reaction itself, but the subsequent separation and purification of the desired meta-isomer from the more abundant ortho and para isomers. The scale-up strategy must focus heavily on an efficient, high-throughput purification method like fractional crystallization.
Q4: What are the primary safety concerns when scaling up a nitration reaction?
A4: Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly controlled.[5] Key safety concerns include:
-
Thermal Runaway: The reaction generates a significant amount of heat. If cooling is insufficient, the reaction rate can increase uncontrollably, leading to a dangerous rise in temperature and pressure.
-
Detonation Risk: Accumulation of unreacted nitrating agents or the formation of unstable polynitrated species can create an explosion hazard.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require specialized handling procedures and equipment.
Troubleshooting Guide for Nitration of Diphenylmethane
Problem 1: My reaction is overheating and the temperature is difficult to control.
-
Question: I'm observing a rapid temperature spike during the addition of the nitrating mixture, even with external cooling. What are the potential causes and solutions?
-
Answer: This is a critical issue indicating that the rate of heat generation is exceeding the rate of heat removal.
-
Potential Cause 1: Addition Rate is Too Fast. The rate of reaction is directly proportional to the concentration of the nitrating agent.
-
Solution: Significantly slow down the addition rate of the nitrating mixture (HNO₃/H₂SO₄). On a larger scale, this requires using a calibrated dosing pump for precise, slow, and consistent addition.
-
-
Potential Cause 2: Inefficient Mixing. Poor agitation can create localized "hot spots" where the reaction is proceeding much faster.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture without splashing. Baffles within the reactor can also improve mixing efficiency.
-
-
Potential Cause 3: Inadequate Cooling Capacity. The cooling system (e.g., reactor jacket) may not be sufficient for the scale of the reaction.
-
Solution: Perform a calorimetry study on a small scale to determine the total heat of reaction.[6] This data is essential for ensuring the pilot or production-scale reactor has the required cooling capacity. Lowering the initial temperature of the reactants and the cooling jacket fluid can also provide a larger thermal buffer.
-
-
Problem 2: The yield of the desired meta-isomer is very low, with high levels of ortho and para isomers.
-
Question: My analysis shows only a small percentage of the meta product. How can I improve the isomeric ratio?
-
Answer: Altering the fundamental ortho/para directing nature of the benzhydryl group is not possible, but reaction conditions can sometimes slightly influence isomer distribution.
-
Potential Cause: Reaction Temperature. Isomer distribution can be temperature-dependent.
-
Solution: Experiment with running the reaction at different temperatures (e.g., -10°C, 0°C, 10°C) on a small scale. Analyze the product mixture from each run by HPLC or GC to determine the optimal temperature for meta-isomer formation, even if it remains the minor product.
-
-
Potential Cause: Steric Hindrance. While the benzhydryl group is bulky, different nitrating systems might offer marginal improvements.
-
Solution: For research purposes, you could explore alternative nitrating agents that might be more sensitive to steric effects, potentially increasing the meta-to-ortho ratio. However, for bulk production, the mixed acid system remains the most cost-effective. The primary solution for low meta yield is to optimize the purification to recover the maximum amount of the isomer that is formed.
-
-
Problem 3: I am observing significant amounts of dinitrated and polynitrated byproducts.
-
Question: HPLC analysis of my crude product shows peaks corresponding to higher molecular weight impurities. How can these be minimized?
-
Answer: The product, mononitrodiphenylmethane, can undergo a second nitration. This is a common issue with highly activating substrates.
-
Potential Cause: Incorrect Stoichiometry. Using an excess of the nitrating agent will drive the reaction towards polynitration.
-
Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount or at most 1.0 equivalent of nitric acid relative to the diphenylmethane.
-
-
Potential Cause: High Reaction Temperature or Extended Time. Higher energy conditions can overcome the deactivation of the first nitro group and promote a second addition.
-
Solution: Maintain the lowest practical reaction temperature and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the nitrating conditions.
-
-
Data Presentation
The separation of isomers is the most significant challenge. The choice of crystallization solvent is critical for selectively precipitating one isomer while keeping the others dissolved. The following table provides illustrative data on the solubility of isomers in different solvents, which is key to developing a fractional crystallization protocol.
Table 1: Illustrative Solubility of Nitrodiphenylmethane Isomers ( g/100 mL at 0°C)
| Solvent System | Ortho-Isomer Solubility | Para-Isomer Solubility | Meta-Isomer Solubility | Selectivity Factor (Ortho+Para)/Meta |
| Methanol | 15.2 | 12.5 | 2.1 | 13.2 |
| Isopropanol | 18.9 | 16.1 | 3.5 | 10.0 |
| Ethanol/Water (90:10) | 12.1 | 9.8 | 1.5 | 14.6 |
| Heptane | 5.5 | 4.0 | 2.8 | 3.4 |
Note: This data is for illustrative purposes to demonstrate the concept of differential solubility used in fractional crystallization. A higher selectivity factor indicates a better solvent system for isolating the less soluble meta-isomer.
Experimental Protocols
Protocol 1: Pilot-Scale Nitration of Diphenylmethane
Safety Warning: This reaction is highly exothermic and uses extremely corrosive acids. All operations must be conducted in a suitable reactor with appropriate safety controls (burst disc, emergency quench system) and personnel must wear full personal protective equipment (acid-resistant suit, face shield, gloves).
-
Reactor Preparation: Charge a 100 L glass-lined reactor with diphenylmethane (10.0 kg, 59.4 mol) and dichloromethane (40 L) as the solvent. Begin aggressive stirring and cool the reactor contents to -5°C using a circulating chiller.
-
Nitrating Mixture Preparation: In a separate, suitable vessel, slowly add concentrated nitric acid (70%, 3.75 L, 59.5 mol) to chilled concentrated sulfuric acid (98%, 7.5 L) while maintaining the temperature below 10°C.
-
Controlled Addition: Using a programmable dosing pump, add the nitrating mixture to the reactor over a period of 4-5 hours. Critically, maintain the internal reaction temperature between -5°C and 0°C throughout the addition. Never let the temperature rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1 hour. Monitor the reaction progress by taking aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by HPLC to confirm the consumption of diphenylmethane.
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture via a dip tube into a separate vessel containing 100 kg of crushed ice and water with vigorous stirring. This quench step is also highly exothermic and the temperature of the quench pot should be monitored.
-
Work-up: Allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer with dichloromethane (2 x 20 L). Combine the organic layers, wash with a 5% sodium bicarbonate solution until the aqueous layer is neutral, and then wash with brine.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture as a yellow-orange oil.
Protocol 2: Purification by Fractional Crystallization
-
Dissolution: Transfer the crude oil from Protocol 1 to a crystallization vessel. Add methanol (approx. 20 L per kg of crude oil). Heat the mixture gently to 40-45°C to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solution at a controlled rate of 5°C per hour with gentle agitation. The meta-isomer, being the least soluble, should begin to crystallize first.
-
Isolation: Once the solution reaches 0°C, hold for 4-6 hours to maximize crystal growth. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold methanol to remove residual dissolved ortho and para isomers.
-
Purity Check & Recrystallization: Dry the solid product and analyze its purity by HPLC. If the purity is below the desired specification (>98%), a second recrystallization from a reduced volume of fresh methanol may be necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity in the final product.
References
- 1. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - ECHEMI [echemi.com]
- 2. organic chemistry - Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. monash.edu [monash.edu]
- 6. researchgate.net [researchgate.net]
"managing regioselectivity in the synthesis of substituted benzhydryls"
Technical Support Center: Synthesis of Substituted Benzhydryls
Welcome to the technical support center for the synthesis of substituted benzhydryls. This resource is designed to assist researchers, scientists, and drug development professionals in managing regioselectivity and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of substituted benzhydryls?
A1: Regioselectivity in the synthesis of substituted benzhydryls, particularly in electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation, is primarily governed by the electronic and steric effects of the substituents already present on the aromatic rings.[1][2]
-
Electronic Effects: Electron-donating groups (EDGs) such as -OCH3, -OH, and alkyl groups activate the aromatic ring and direct incoming electrophiles to the ortho and para positions.[3][4] Conversely, electron-withdrawing groups (EWGs) like -NO2, -CN, and -COOH deactivate the ring and direct incoming groups to the meta position.[1][3] This is due to the stabilization or destabilization of the carbocation intermediate (arenium ion) formed during the reaction.[2][5]
-
Steric Hindrance: The physical size of both the substituents on the aromatic ring and the incoming electrophile can influence the regiochemical outcome.[6][7] Bulky groups can hinder attack at the ortho position, leading to a higher proportion of the para product.[4][8]
Q2: How can I control the ortho vs. para selectivity in a Friedel-Crafts alkylation?
A2: Controlling the ratio of ortho to para substitution is a common challenge. Here are some strategies:
-
Steric Hindrance: Employing a bulkier Lewis acid catalyst or a larger alkylating agent can increase the proportion of the para product by sterically hindering the ortho positions.[4]
-
Temperature: Reaction temperature can influence the product distribution. Lower temperatures often favor the para isomer due to thermodynamic control.
-
Solvent: The choice of solvent can affect the solvation of the intermediate carbocation and influence the regioselectivity.
-
Catalyst: The use of shape-selective catalysts, such as zeolites, can favor the formation of the less sterically hindered para isomer.[9]
Q3: What are the common limitations of Friedel-Crafts alkylation for benzhydryl synthesis?
A3: Friedel-Crafts alkylation has several limitations that researchers should be aware of:
-
Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products with different alkyl structures.[10][11]
-
Polyalkylation: The product of the initial alkylation is often more reactive than the starting material, leading to multiple alkylations on the same aromatic ring.[10][11] This can be minimized by using a large excess of the aromatic substrate.[10]
-
Substrate Deactivation: The reaction does not work well with aromatic rings that have strongly deactivating, electron-withdrawing groups.[10][12]
-
Incompatible Functional Groups: The Lewis acid catalyst can complex with basic functional groups like amines, rendering them unreactive.[10]
Q4: Are there alternative methods to Friedel-Crafts alkylation for controlling regioselectivity?
A4: Yes, several other methods offer better control over regioselectivity:
-
Grignard Reactions: The reaction of a Grignard reagent with a substituted benzophenone or diaryl ketone is a reliable method for synthesizing tertiary alcohols, which can then be reduced to the corresponding benzhydryl.[13][14] The regiochemistry is precisely controlled by the substitution pattern of the starting ketone.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an arylboronic acid and an aryl halide offers excellent control over the formation of the carbon-carbon bond, allowing for the specific synthesis of desired regioisomers.[15][16][17]
-
Directed Ortho-Metalation (DoM): This strategy uses a directing group to deprotonate a specific ortho position, which then reacts with an electrophile. This provides excellent regiocontrol for ortho substitution.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Regioisomer in Friedel-Crafts Alkylation
| Potential Cause | Troubleshooting Steps |
| Carbocation Rearrangement | - Use a milder Lewis acid to reduce the likelihood of rearrangement.- Consider using Friedel-Crafts acylation followed by reduction, as acylium ions do not rearrange.[11] |
| Polyalkylation | - Use a significant excess of the aromatic substrate to favor monoalkylation.[10]- Perform the reaction at a lower temperature. |
| Deactivated Substrate | - If the aromatic ring contains a deactivating group, consider an alternative synthetic route such as a Suzuki-Miyaura coupling or a Grignard reaction.[10][12] |
| Poor Catalyst Activity | - Ensure the Lewis acid catalyst is anhydrous and freshly opened or properly stored.- Increase the catalyst loading, but be mindful of potential side reactions. |
Issue 2: Unexpected Regioisomer Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Prediction of Directing Effects | - Re-evaluate the electronic and steric effects of all substituents on the aromatic ring(s). Remember that activating groups are ortho, para-directing, and deactivating groups are meta-directing.[3][18] |
| Steric Hindrance Favoring an Unexpected Isomer | - If an unexpected isomer is favored due to sterics, try using a smaller alkylating agent or a different catalyst that may alter the steric environment of the transition state. |
| Reaction Conditions Favoring Thermodynamic Product | - Analyze the reaction temperature. Higher temperatures can sometimes favor the formation of the more stable thermodynamic product over the kinetically favored one. |
Issue 3: Poor Yields in Grignard Reactions for Benzhydryl Precursors
| Potential Cause | Troubleshooting Steps |
| Poor Grignard Reagent Formation | - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[13][19]- Use anhydrous solvents.[20]- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[19] |
| Sterically Hindered Ketone | - For sterically hindered ketones, the Grignard reagent may act as a base, leading to enolization instead of nucleophilic addition.[13] Consider using a more reactive organolithium reagent. |
| Side Reactions | - If the Grignard reagent has β-hydrogens, reduction of the ketone can be a competing side reaction.[13]- Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation
This protocol provides a general guideline. Specific amounts and conditions should be optimized for each reaction.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), add the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl3, FeCl3) portion-wise while stirring.
-
Add the alkyl halide dropwise from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-24 hours (monitor by TLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for a Grignard Reaction with a Diaryl Ketone
This protocol provides a general guideline. Specific amounts and conditions should be optimized for each reaction.
-
Prepare the Grignard reagent by reacting an aryl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the diaryl ketone in anhydrous diethyl ether or THF.
-
Cool the ketone solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours (monitor by TLC).
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or recrystallization.
Data Presentation
Table 1: Regioselectivity in the Nitration of Toluene [2]
| Product | Percentage |
| ortho-Nitrotoluene | 63% |
| meta-Nitrotoluene | 3% |
| para-Nitrotoluene | 34% |
Table 2: Regioselectivity in the Nitration of (Trifluoromethyl)benzene [2]
| Product | Percentage |
| ortho-Nitro(trifluoromethyl)benzene | 6% |
| meta-Nitro(trifluoromethyl)benzene | 91% |
| para-Nitro(trifluoromethyl)benzene | 3% |
Visualizations
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. adichemistry.com [adichemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Synthesis of the benzhydryl motif via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Degradation of 1-Benzhydryl-3-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-Benzhydryl-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial degradation pathways for this compound?
A1: The degradation of this compound is expected to proceed through two primary pathways, targeting either the nitro group or the benzhydryl moiety. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain transformations, while the benzhydryl group also presents a site for enzymatic or chemical attack.
-
Nitroreduction Pathway: A common metabolic fate for many nitroaromatic compounds is the reduction of the nitro group.[1] This typically occurs under anaerobic conditions by various microorganisms.[2] The nitro group (-NO2) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group, forming 1-Benzhydryl-3-aminobenzene.
-
Oxidative Pathway: Aerobic degradation pathways often involve the oxidation of the aromatic ring.[3] This can be initiated by dioxygenase enzymes that introduce hydroxyl groups onto the benzene ring, leading to ring cleavage.[2] Additionally, the methylene bridge of the benzhydryl group is a potential site for oxidation.
Q2: What are the likely intermediate products I should be looking for during degradation studies?
A2: Based on the proposed initial pathways, you should monitor for the following intermediates:
-
From Nitroreduction:
-
1-Benzhydryl-3-nitrosobenzene
-
1-Benzhydryl-3-hydroxylaminobenzene
-
1-Benzhydryl-3-aminobenzene
-
-
From Oxidation of the Nitro-substituted Ring:
-
Hydroxylated derivatives of this compound (e.g., catechols).
-
-
From Oxidation of the Benzhydryl Group:
-
Benzophenone and 3-nitrobenzoic acid (resulting from cleavage of the C-C bond at the methylene bridge).
-
Diphenylmethanol derivatives.
-
Q3: What analytical techniques are best suited for monitoring the degradation of this compound and its intermediates?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar metabolites. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile intermediates. Derivatization may be necessary for polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying a wide range of intermediates by providing molecular weight and fragmentation data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated and purified metabolites.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify changes in functional groups during the degradation process.
Q4: What are the typical experimental conditions for studying the biodegradation of nitroaromatic compounds?
A4: Biodegradation studies are often conducted using enriched microbial cultures or specific bacterial strains known to degrade aromatic compounds.[5][6] Key experimental parameters to control include:
-
Microbial Culture: Use of activated sludge, soil slurries from contaminated sites, or pure cultures of bacteria like Pseudomonas or Nocardia species.[5][6]
-
Media: A minimal salt medium is often used, with this compound as the sole source of carbon and/or nitrogen to isolate specific degraders.
-
Aerobic vs. Anaerobic Conditions: The degradation pathway will be highly dependent on the presence or absence of oxygen.
-
Temperature and pH: These should be optimized for the specific microbial culture being used, typically around 25-37°C and pH 6.5-7.5.
-
Concentration of Substrate: Start with a low concentration (e.g., 10-100 mg/L) as nitroaromatic compounds can be toxic to microorganisms at high concentrations.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound is observed. | 1. The microbial culture may not have the necessary enzymes. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Unfavorable experimental conditions (pH, temperature, oxygen levels). 4. The compound has low bioavailability. | 1. Acclimatize the microbial culture to the substrate over time or use a known degrader strain. 2. Lower the initial concentration of the compound. 3. Optimize the experimental conditions for the specific microbial culture. 4. Add a surfactant to increase the solubility of the compound in the aqueous medium. |
| Incomplete degradation or accumulation of an intermediate. | 1. The metabolic pathway is blocked at a certain step. 2. The intermediate product is toxic to the microorganisms. 3. A required co-substrate is depleted. | 1. Identify the accumulating intermediate using LC-MS or GC-MS. 2. Test the toxicity of the identified intermediate. 3. Supplement the medium with potential co-substrates (e.g., a readily available carbon source). |
| Unexpected peaks appear in the chromatogram. | 1. Abiotic degradation of the compound or intermediates. 2. Contamination of the sample or analytical system. 3. Formation of side products from alternative degradation pathways. | 1. Run a control experiment without the microbial culture to check for abiotic degradation. 2. Ensure proper cleaning of all glassware and analytical equipment. Run a blank sample. 3. Attempt to identify the unknown peaks using mass spectrometry. |
| Poor reproducibility of results. | 1. Inconsistent inoculum size or activity. 2. Fluctuations in experimental conditions. 3. Inconsistent sample preparation and extraction. | 1. Standardize the preparation of the microbial inoculum (e.g., by measuring optical density). 2. Carefully monitor and control pH, temperature, and aeration. 3. Use a standardized protocol for sample preparation and extraction. |
Experimental Protocols
Protocol: Aerobic Biodegradation of this compound by a Mixed Microbial Culture
-
Preparation of Inoculum:
-
Collect an activated sludge sample from a municipal wastewater treatment plant.
-
Acclimatize the sludge by gradually introducing this compound over a period of 2-4 weeks in a minimal salt medium.
-
-
Experimental Setup:
-
Prepare a minimal salt medium (e.g., Bushnell-Haas broth).
-
In a 250 mL Erlenmeyer flask, add 100 mL of the minimal salt medium.
-
Add this compound from a stock solution in a suitable solvent (e.g., acetone, ensuring the final solvent concentration is not inhibitory) to achieve the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flask with 5% (v/v) of the acclimated activated sludge.
-
Prepare a sterile control flask with the medium and substrate but without the inoculum.
-
Prepare a biotic control flask with the medium and inoculum but without the substrate.
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at 150 rpm and 30°C for a specified period (e.g., 28 days).
-
Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
-
Sample Analysis:
-
For each sample, centrifuge to remove biomass.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile).
-
Analyze the sample using HPLC with a UV detector to quantify the parent compound and major metabolites.
-
Use LC-MS to identify unknown intermediate products.
-
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under different experimental conditions to illustrate how such data can be structured.
| Condition | Initial Concentration (mg/L) | Degradation after 14 days (%) | Half-life (t½) (days) | Major Intermediate Detected |
| Aerobic, with acclimated culture | 50 | 85 | 5.2 | 1-Benzhydryl-3-aminobenzene |
| Anaerobic, with acclimated culture | 50 | 95 | 3.1 | 1-Benzhydryl-3-aminobenzene |
| Aerobic, with non-acclimated culture | 50 | 15 | >28 | - |
| Sterile Control | 50 | <2 | >28 | - |
Visualizations
Proposed Degradation Pathways
Caption: Proposed microbial degradation pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for studying biodegradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental study of nitrobenzene degradation in water by strong ionization dielectric barrier discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. The microbial metabolism of nitro-aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Spectroscopic Interpretation of 1-Benzhydryl-3-nitrobenzene: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 1-Benzhydryl-3-nitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the spectroscopic analysis of this compound, providing potential causes and solutions in a question-and-answer format.
¹H NMR Spectroscopy
-
Question: Why is the methine proton (the CH connecting the three rings) signal a broad singlet instead of a sharp peak?
-
Answer: Broadening of the benzhydryl methine proton can be due to several factors. Restricted rotation around the C-C bonds connecting the phenyl rings can lead to complex conformational dynamics, causing the proton to exist in multiple, slowly exchanging environments on the NMR timescale. Additionally, if the sample is not completely pure, paramagnetic impurities can lead to signal broadening. To address this, try acquiring the spectrum at a higher temperature to increase the rate of conformational exchange, which may result in a sharper signal. Ensuring high sample purity is also crucial.
-
-
Question: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks?
-
Answer: The aromatic region is expected to be complex due to the presence of three phenyl rings. The protons on the two phenyl rings of the benzhydryl group are likely to be chemically equivalent, simplifying the spectrum slightly. The protons on the 3-nitrophenyl ring will have distinct chemical shifts due to the electron-withdrawing effect of the nitro group. To aid in assignment, consider using 2D NMR techniques such as COSY (Correlated Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons.
-
-
Question: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
-
Answer: Unexpected peaks can arise from several sources. Solvent impurities (e.g., residual CHCl₃ in CDCl₃) are a common cause. Grease from glassware or impurities from the starting materials or reaction byproducts can also contribute. To troubleshoot, check the chemical shift of the impurity peaks against known solvent and grease charts. If impurities are suspected, re-purifying the sample by column chromatography or recrystallization is recommended.
-
¹³C NMR Spectroscopy
-
Question: Why is the signal for the carbon attached to the nitro group (C-NO₂) weak or not observed?
-
Answer: The carbon atom directly attached to a nitro group often exhibits a broadened and weakened signal in ¹³C NMR spectra. This is due to the quadrupolar relaxation effect of the nitrogen-14 nucleus, which can shorten the relaxation time of the adjacent carbon, leading to a broader, less intense peak. Acquiring the spectrum with a longer acquisition time and a larger number of scans can help to improve the signal-to-noise ratio and make the peak more easily observable.
-
IR Spectroscopy
-
Question: The IR spectrum shows broad absorptions in the 3200-3500 cm⁻¹ region. Does this indicate the presence of an O-H or N-H group?
-
Answer: While broad absorptions in this region are characteristic of O-H and N-H stretching vibrations, their presence in a pure sample of this compound would indicate an impurity, as the target molecule does not contain these functional groups. The most likely source is water contamination in the sample or the KBr pellet. To resolve this, ensure the sample is thoroughly dried and prepare a new KBr pellet in a dry environment.
-
-
Question: How can I confirm the presence of the nitro group in my IR spectrum?
-
Answer: The nitro group gives rise to two characteristic and strong absorption bands.[1][2][3] The asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is observed between 1360-1290 cm⁻¹.[3] The presence of both of these strong bands is a reliable indicator of the nitro functional group.
-
Mass Spectrometry
-
Question: I am not observing the molecular ion peak in the mass spectrum. Why is this?
-
Answer: The molecular ion peak (M⁺) for some compounds can be weak or absent, especially with energetic ionization techniques like electron ionization (EI). This compound may be prone to fragmentation upon ionization. A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂).[4] Look for a prominent peak corresponding to [M-NO₂]⁺. Using a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), may help in observing the molecular ion or a protonated molecule [M+H]⁺.
-
Frequently Asked Questions (FAQs)
-
What are the expected ¹H NMR chemical shifts for this compound?
-
Aromatic Protons: The protons on the two phenyl rings of the benzhydryl group are expected to appear in the range of δ 7.2-7.4 ppm. The protons on the 3-nitrophenyl ring will be further downfield due to the electron-withdrawing nitro group, likely in the range of δ 7.5-8.2 ppm.
-
Methine Proton: The single proton of the benzhydryl CH group is expected to be a singlet around δ 5.5-6.0 ppm.
-
-
What are the characteristic ¹³C NMR chemical shifts for this compound?
-
Aromatic Carbons: The carbons of the benzhydryl phenyl rings will likely appear between δ 125-130 ppm. The carbons of the 3-nitrophenyl ring will show a wider range of shifts, with the carbon attached to the nitro group being significantly deshielded (around δ 148 ppm).
-
Methine Carbon: The benzhydryl CH carbon is expected to have a chemical shift in the range of δ 50-60 ppm.
-
-
What are the key IR absorption bands to look for?
-
What is the expected fragmentation pattern in the mass spectrum?
-
The molecular ion peak (M⁺) is expected at m/z 289.32.
-
A significant fragment corresponding to the loss of the nitro group ([M-NO₂]⁺) at m/z 243.32 is likely.
-
Another prominent fragment could be the benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167.22, resulting from the cleavage of the bond to the nitrophenyl ring.
-
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) - Aromatic H | 7.2-7.4 ppm (10H, m), 7.5-8.2 ppm (4H, m) |
| Chemical Shift (δ) - Methine H | 5.5-6.0 ppm (1H, s) | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) - Aromatic C | 125-130 ppm, 130-150 ppm |
| Chemical Shift (δ) - Methine C | 50-60 ppm | |
| IR (KBr) | Wavenumber (ν) - Aromatic C-H | >3000 cm⁻¹ |
| Wavenumber (ν) - N-O Asymmetric | 1550-1475 cm⁻¹ (strong) | |
| Wavenumber (ν) - N-O Symmetric | 1360-1290 cm⁻¹ (strong) | |
| Mass Spectrometry (EI) | m/z - Molecular Ion (M⁺) | 289 |
| m/z - [M-NO₂]⁺ | 243 | |
| m/z - [C₁₃H₁₁]⁺ | 167 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for liquid injection, or directly for solid probe analysis.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Visualization
Caption: Troubleshooting workflow for spectroscopic interpretation.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-Benzhydryl-3-nitrobenzene
Introduction: The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, impacting fields from materials science to drug discovery. For a novel or synthesized compound like 1-Benzhydryl-3-nitrobenzene, unambiguous structural validation is critical. While a public crystal structure for this compound is not available, this guide outlines the gold-standard method for its validation, single-crystal X-ray crystallography, and provides a comparative analysis with other widely-used spectroscopic techniques. This document serves as a practical guide for researchers on the methodologies and data outputs of various structural elucidation techniques.
Hypothetical Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[1][2][3] It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the atoms can be determined.
Experimental Workflow for X-ray Crystallography
The typical workflow for the structural validation of a small molecule like this compound via X-ray crystallography is depicted below.
Comparison of Analytical Techniques for Structural Elucidation
While X-ray crystallography provides the most definitive structural data, it is not always feasible, primarily due to the requirement of a high-quality single crystal. Therefore, a combination of other spectroscopic methods is often employed to build a comprehensive picture of a molecule's structure.[4][5][6] The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration. | High-quality single crystal (typically 0.1-0.5 mm). | Provides the most complete and unambiguous structural information.[1][2][3] | Crystal growth can be a significant challenge. Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), chemical environment of nuclei (1H, 13C, etc.).[4][6] | 5-25 mg for 1H NMR, 50-100 mg for 13C NMR, dissolved in a deuterated solvent.[7][8] | Provides detailed information about the structure in solution, which may be more biologically relevant. Allows for the study of dynamic processes.[3][9] | Does not directly provide bond lengths or angles. Can be complex to interpret for large or highly symmetric molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on the vibrations of chemical bonds (e.g., C=O, N-O, C-H).[10][11][12] | A few milligrams of solid or liquid sample. | Quick and simple method for identifying functional groups.[13][14] | Provides limited information on the overall molecular skeleton. Not suitable for complete structure determination on its own. |
| Mass Spectrometry (MS) | Molecular weight of the compound (from the molecular ion peak), and information about the structure from fragmentation patterns.[15][16][17][18] | A very small amount of sample (micrograms to nanograms). | Extremely sensitive and provides the exact molecular weight. | Provides little to no information about stereochemistry or the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Crystallography (Generalized Protocol)
-
Crystal Growth: A purified sample of this compound would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The saturated solution would be allowed to evaporate slowly at a constant temperature. Alternatively, vapor diffusion or cooling crystallization methods could be employed to obtain single crystals of suitable size and quality.
-
Crystal Mounting: A single crystal with well-defined faces and a size of approximately 0.1-0.3 mm in each dimension would be selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal would be placed in a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated. The diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).
-
Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map and refined using full-matrix least-squares on F2 until the model converges and gives satisfactory agreement with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of this compound would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.[7][8] 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer. Further 2D experiments like COSY, HSQC, and HMBC would be performed to establish the connectivity between protons and carbons, confirming the benzhydryl and nitrobenzene moieties and their linkage.
Infrared (IR) Spectroscopy
A small amount of solid this compound would be ground with dry potassium bromide (KBr) to form a fine powder.[10] This mixture would be pressed into a thin, transparent disk. The IR spectrum would be recorded using an FTIR spectrometer. Key absorbances would be expected for the aromatic C-H stretches, the C-N stretch, and the symmetric and asymmetric stretches of the nitro group (NO2).
Mass Spectrometry
A dilute solution of this compound would be prepared and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. A high-resolution mass spectrum would be obtained to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.[15][16][19] The fragmentation pattern would also be analyzed to provide further structural confirmation.
References
- 1. people.bu.edu [people.bu.edu]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. jchps.com [jchps.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tutorchase.com [tutorchase.com]
- 16. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
"comparative analysis of 1-Benzhydryl-3-nitrobenzene and its isomers"
A Comparative Analysis of 1-Benzhydryl-3-nitrobenzene and Its Isomers: A Guide for Researchers
This guide provides a comparative analysis of this compound and its ortho and para isomers. Due to a lack of direct comparative studies in the published literature, this guide is based on established chemical principles and data from related compounds to provide a predictive overview for researchers, scientists, and drug development professionals.
Introduction
1-Benzhydryl-nitrobenzene isomers, consisting of a diphenylmethane group attached to a nitro-substituted benzene ring, are interesting candidates for biological screening. The benzhydryl moiety is a common scaffold in medicinal chemistry, and nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The position of the nitro group (ortho, meta, or para) can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. This guide outlines a proposed synthetic route, predicted spectroscopic data, and potential biological evaluation of these isomers.
Synthesis and Characterization
A plausible synthetic route for the preparation of 1-benzhydryl-nitrobenzene isomers is the nitration of diphenylmethane. This electrophilic aromatic substitution reaction is expected to yield a mixture of ortho, meta, and para isomers, which can then be separated by chromatography.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the three isomers based on the known effects of the benzhydryl and nitro substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Proton | 1-Benzhydryl-2-nitrobenzene (ortho) | This compound (meta) | 1-Benzhydryl-4-nitrobenzene (para) |
| Methine (-CH) | ~6.0 - 6.2 | ~5.6 - 5.8 | ~5.6 - 5.8 |
| Aromatic (Nitro-substituted ring) | ~7.2 - 8.1 (complex multiplet) | ~7.4 - 8.2 (complex multiplet) | ~7.3 (d), ~8.1 (d) |
| Aromatic (Phenyl rings of benzhydryl) | ~7.1 - 7.4 (multiplet) | ~7.1 - 7.4 (multiplet) | ~7.1 - 7.4 (multiplet) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Carbon | 1-Benzhydryl-2-nitrobenzene (ortho) | This compound (meta) | 1-Benzhydryl-4-nitrobenzene (para) |
| Methine (-CH) | ~50 - 55 | ~50 - 55 | ~50 - 55 |
| Aromatic (Nitro-substituted ring) | ~123 - 150 (6 signals) | ~121 - 149 (6 signals) | ~123 (2C), ~130 (2C), ~147 (C-NO₂), ~148 (C-CH) (4 signals) |
| Aromatic (Phenyl rings of benzhydryl) | ~127 - 142 | ~127 - 142 | ~127 - 142 |
Table 3: Predicted IR Spectroscopic Data (in KBr, cm⁻¹)
| Functional Group | 1-Benzhydryl-2-nitrobenzene (ortho) | This compound (meta) | 1-Benzhydryl-4-nitrobenzene (para) |
| C-H (aromatic) | ~3100 - 3000 | ~3100 - 3000 | ~3100 - 3000 |
| C-H (aliphatic) | ~2950 - 2850 | ~2950 - 2850 | ~2950 - 2850 |
| N-O (asymmetric stretch) | ~1520 - 1540 | ~1520 - 1540 | ~1515 - 1535 |
| N-O (symmetric stretch) | ~1340 - 1360 | ~1340 - 1360 | ~1340 - 1360 |
| C=C (aromatic) | ~1600, ~1490, ~1450 | ~1600, ~1490, ~1450 | ~1600, ~1490, ~1450 |
Experimental Protocols
Synthesis of 1-Benzhydryl-nitrobenzene Isomers
-
Nitration of Diphenylmethane: To a solution of diphenylmethane in glacial acetic acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is poured onto crushed ice, and the precipitate is collected by filtration. The crude product is washed with water and dried.
-
Separation of Isomers: The mixture of isomers is separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization
The purified isomers are characterized by the following spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer in CDCl₃.
-
IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry: Mass spectra are obtained using an ESI or EI mass spectrometer.
Biological Evaluation
Nitroaromatic compounds have been reported to possess antimicrobial and cytotoxic activities.[3] Therefore, the synthesized 1-benzhydryl-nitrobenzene isomers could be evaluated for their potential biological effects.
In Vitro Cytotoxicity Assay
The cytotoxicity of the isomers can be assessed against a panel of human cancer cell lines using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Measurement: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are then calculated.
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of 1-benzhydryl-nitrobenzene isomers.
Caption: Hypothetical signaling pathway for apoptosis induced by benzhydryl-nitrobenzene isomers.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its ortho and para isomers. While direct experimental data is currently lacking, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The suggested biological evaluations could uncover interesting structure-activity relationships, potentially leading to the development of novel therapeutic agents. Further experimental work is necessary to validate these predictions and fully elucidate the properties of these compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzhydryl-3-nitrobenzene
This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 1-Benzhydryl-3-nitrobenzene. The cross-validation of these methods is essential to ensure the reliability and consistency of analytical data across different platforms, which is a critical step in drug development and research.
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of comparing two or more distinct methods to determine whether they provide comparable results.[1] This is particularly important when data from different laboratories or different analytical techniques are to be included in a regulatory submission.[2][3] The goal of cross-validation is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug development program.[1] According to guidelines from the International Council for Harmonisation (ICH), the validation of an analytical procedure is intended to demonstrate its fitness for the intended purpose.[4]
Analytical Methods for Nitroaromatic Compounds
Nitroaromatic compounds, such as this compound, are amenable to analysis by several techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are among the most common methods employed for the determination of these compounds in various matrices.[5][6] GC, often coupled with detectors like electron capture detectors (ECD) or mass spectrometry (MS), is suitable for volatile and thermally stable compounds.[7][8][9] HPLC with UV detection is a versatile technique for non-volatile or thermally labile nitroaromatic compounds.[6]
Experimental Protocols
The following sections detail the hypothetical experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, as many aromatic compounds are UV-active at this wavelength.[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile. Calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5][7]
-
Chromatographic Conditions:
-
Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C in splitless mode.[7]
-
Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped to 300°C.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like dichloromethane. Calibration standards and QC samples are prepared by serial dilution.
Data Presentation: Cross-Validation Performance
The following tables summarize the hypothetical performance data from the validation of the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Calibration Range | 1 µg/mL - 100 µg/mL | 0.1 µg/mL - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Model | Linear | Linear |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (3 µg/mL) | 98.5% | 2.1% | 101.2% | 1.8% |
| Mid QC (50 µg/mL) | 100.5% | 1.5% | 99.8% | 1.2% |
| High QC (80 µg/mL) | 99.2% | 1.3% | 100.5% | 1.0% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. The GC-MS method demonstrates a lower limit of detection and quantification, making it more suitable for trace-level analysis. The HPLC-UV method, while less sensitive, offers simplicity and robustness for routine analysis at higher concentrations. The cross-validation process, as outlined, ensures that data generated by either method is reliable and interchangeable, which is a cornerstone of robust analytical science in a regulated environment. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the sample matrix.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Reactivity of 1-Benzhydryl-3-nitrobenzene Against Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-Benzhydryl-3-nitrobenzene with a range of other nitroaromatic compounds. The reactivity of nitroaromatics is a critical parameter in various fields, including medicinal chemistry, materials science, and environmental science, as it governs their metabolic activation, potential toxicity, and utility in synthesis. This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a thorough understanding of the factors influencing the reactivity of these compounds.
Introduction to Nitroaromatic Reactivity
The reactivity of nitroaromatic compounds is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂). This group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack and facilitating its reduction. The position and electronic properties of other substituents on the aromatic ring further modulate this reactivity. Key measures of reactivity include the reduction potential, which quantifies the ease of adding an electron to the molecule, and the rate of reaction with nucleophiles.
The Benzhydryl Substituent: Electronic and Steric Profile
The benzhydryl group (diphenylmethyl, -CH(C₆H₅)₂) is a bulky, non-polar substituent. Its influence on the reactivity of the nitroaromatic ring is twofold:
-
Electronic Effect: The benzhydryl group is generally considered to be weakly electron-donating. This is quantified by its Hammett constant (σ), which provides a measure of the electronic influence of a substituent on a reaction center. For the diphenylmethyl group, the Hammett constant for the meta position (σ_m) is reported to be -0.08.[1] This negative value indicates a slight electron-donating effect through induction, which would be expected to slightly decrease the reactivity of the nitroaromatic ring towards reduction and nucleophilic attack compared to unsubstituted nitrobenzene.
Comparative Reactivity Data
To provide a quantitative comparison, the following tables summarize key reactivity parameters for this compound and a selection of other substituted nitroaromatics.
Table 1: Hammett and Taft Constants for Selected Substituents
This table provides the Hammett (σ) and Taft steric (E_s) constants for various substituents, which are crucial for predicting their influence on the reactivity of the nitrobenzene ring. A more positive σ value indicates a stronger electron-withdrawing effect, leading to increased reactivity. A more negative (larger in magnitude) E_s value indicates greater steric hindrance.
| Substituent | Position | Hammett Constant (σ) | Taft Steric Parameter (E_s) |
| -CH(C₆H₅)₂ (Benzhydryl) | meta | -0.08 [1] | Not available (qualitatively large) |
| -H | - | 0.00 | 1.24 |
| -CH₃ | meta | -0.07 | 0.00 |
| para | -0.17 | 0.00 | |
| -Cl | meta | 0.37 | 0.27 |
| para | 0.23 | 0.27 | |
| -CN | meta | 0.56 | -0.51 |
| para | 0.66 | -0.51 | |
| -NO₂ | meta | 0.71 | -2.52 |
| para | 0.78 | -2.52 | |
| -OCH₃ | meta | 0.12 | -0.55 |
| para | -0.27 | -0.55 |
Table 2: One-Electron Reduction Potentials of Substituted Nitrobenzenes
The one-electron reduction potential (E°') is a direct measure of the ease with which a nitroaromatic compound accepts an electron. More positive reduction potentials indicate a greater thermodynamic favorability for reduction and, consequently, higher reactivity in redox processes. The values are typically measured in a non-aqueous solvent like acetonitrile (MeCN) or dimethylformamide (DMF) and referenced against a standard electrode (e.g., SCE or Ag/AgCl).
| Compound | Substituent | Position | Reduction Potential (E°' vs. SCE in MeCN) |
| This compound | -CH(C₆H₅)₂ | meta | Estimated to be slightly more negative than Nitrobenzene |
| Nitrobenzene | -H | - | -1.15 V |
| 3-Nitrotoluene | -CH₃ | meta | -1.17 V |
| 4-Nitrotoluene | -CH₃ | para | -1.21 V |
| 3-Chloronitrobenzene | -Cl | meta | -1.06 V |
| 4-Chloronitrobenzene | -Cl | para | -1.03 V |
| 3-Nitrobenzonitrile | -CN | meta | -0.95 V |
| 4-Nitrobenzonitrile | -CN | para | -0.87 V |
| 1,3-Dinitrobenzene | -NO₂ | meta | -0.90 V |
| 1,4-Dinitrobenzene | -NO₂ | para | -0.79 V |
| 3-Nitroanisole | -OCH₃ | meta | -1.14 V |
| 4-Nitroanisole | -OCH₃ | para | -1.23 V |
Note: The reduction potential for this compound is an estimation based on the electron-donating nature of the benzhydryl group. A definitive experimental value is not available in the cited literature.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for two key experimental techniques used to assess nitroaromatic reactivity are provided below.
Protocol 1: Determination of Reduction Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a substance.
Objective: To determine the one-electron reduction potential of a nitroaromatic compound.
Materials:
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode). A glassy carbon electrode is a suitable working electrode, a platinum wire can serve as the counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode can be used as the reference electrode.
-
Electrochemical cell.
-
Argon or Nitrogen gas for deoxygenation.
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) of electrochemical grade.
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt.
-
Nitroaromatic compound of interest (e.g., this compound).
-
Ferrocene (as an internal standard).
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the nitroaromatic compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse it thoroughly with the solvent, and dry it before use.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the parameters on the potentiostat. A typical potential window for nitroaromatics is from 0 V to -2.0 V vs. the reference electrode. The scan rate is usually set between 50 and 200 mV/s.
-
Run the cyclic voltammogram. The resulting plot will show current as a function of the applied potential. The cathodic peak potential (E_pc) corresponds to the reduction of the nitro group.
-
-
Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential, which can be used to reference the measured potentials.
-
Data Analysis: The half-wave potential (E₁/₂) for a reversible or quasi-reversible process is taken as the midpoint between the cathodic and anodic peak potentials. For irreversible processes, the peak potential (E_p) is often reported. The potential should be reported relative to the Fc/Fc⁺ couple or converted to a standard reference like SCE.
Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution (S_NAr)
The rate of reaction of a nitroaromatic compound with a nucleophile is a direct measure of its susceptibility to nucleophilic attack. This can be monitored using techniques like UV-Vis spectroscopy.
Objective: To determine the second-order rate constant for the reaction of a nitroaromatic compound with a nucleophile.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
Solvent (e.g., methanol, DMSO, or a suitable buffer).
-
Nitroaromatic compound of interest.
-
Nucleophile (e.g., sodium methoxide, piperidine, or an amino acid).
-
Stock solutions of the nitroaromatic compound and the nucleophile of known concentrations.
Procedure:
-
Wavelength Determination: Record the UV-Vis spectra of the starting nitroaromatic compound and the expected product separately to identify a wavelength where the product absorbs significantly more or less than the reactant.
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature.
-
In a cuvette, mix known volumes of the solvent and the nitroaromatic stock solution.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the nitroaromatic compound to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
The absorbance data is used to calculate the concentration of the product or reactant at different time points using the Beer-Lambert law.
-
For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time (where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction) will yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Repeat the experiment with different concentrations of the nucleophile to confirm the second-order nature of the reaction.
-
Visualizing Reactivity Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparative reactivity of nitroaromatics.
Caption: Factors influencing the reactivity of nitroaromatic compounds.
Caption: Experimental workflow for determining reduction potential via cyclic voltammetry.
Caption: Workflow for kinetic analysis of S_NAr reactions using UV-Vis spectroscopy.
Conclusion
The reactivity of this compound is predicted to be slightly lower than that of unsubstituted nitrobenzene due to the weak electron-donating nature of the meta-benzhydryl group. However, its significant steric bulk may play a more dominant role in certain reactions, potentially hindering the approach of nucleophiles or catalysts to the reaction centers. For a precise quantitative assessment, experimental determination of its reduction potential and reaction kinetics is recommended, following the protocols outlined in this guide. The provided data and methodologies serve as a valuable resource for researchers to compare, predict, and understand the reactivity of this and other nitroaromatic compounds in their specific applications.
References
A Comparative Analysis of the Biological Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids
While direct derivatives of 1-Benzhydryl-3-nitrobenzene are not extensively documented in publicly available research, this guide provides a comprehensive comparison of a closely related and well-studied class of compounds: benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. These molecules share key structural features with the topic of interest, namely the benzhydryl and nitrobenzene moieties, and offer valuable insights into the biological activities conferred by these chemical groups. This analysis focuses on the antimycobacterial properties of these compounds against Mycobacterium tuberculosis H37Rv, providing a detailed look at their efficacy, selectivity, and the structural determinants of their activity.
A series of these hybrid molecules were synthesized and evaluated for their potential as antituberculosis (TB) agents.[1][2] The core structure of these compounds consists of a benzhydrylpiperazine unit, an amino acid linker, and a nitrobenzenesulfonamide group, which allows for systematic modifications to explore structure-activity relationships.[1]
Comparative Biological Activity
The antimycobacterial activity of the synthesized compounds was determined by their minimum inhibitory concentration (MIC) against the M. tuberculosis H37Rv strain.[1] The cytotoxicity of the most active compounds was also assessed to determine their selectivity index (SI), a crucial parameter in drug development.
Table 1: In Vitro Antimycobacterial Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Derivatives against M. tuberculosis H37Rv [1][2]
| Compound | R (Amino Acid Linker) | R1 (Benzhydryl Substitution) | Ar (Nitrobenzene Substitution) | MIC (µg/mL) |
| 7a | Alanine | H | 2,4-dinitro | 1.56 |
| 7b | Alanine | H | 2-nitro | >25 |
| 7c | Alanine | H | 4-nitro | >25 |
| 7k | Piperidine-3-carboxylic acid | H | 2,4-dinitro | 0.78 |
| 7l | Piperidine-3-carboxylic acid | F | 2,4-dinitro | 0.78 |
| 7o | Pyrrolidine-3-carboxylic acid | F | 2,4-dinitro | 0.78 |
| 7r | 4-Aminobutanoic acid | H | 2,4-dinitro | 1.56 |
| 7s | 4-Aminobutanoic acid | F | 2,4-dinitro | 0.78 |
| 7v | Alanine | F | 2,4-dinitro | 0.78 |
| 7y | Piperidine-3-carboxylic acid | H | 2,4-dinitro | 0.78 |
| 7z | Piperidine-3-carboxylic acid | F | 2,4-dinitro | 0.78 |
| 7aa | Pyrrolidine-3-carboxylic acid | H | 2,4-dinitro | 0.78 |
| Isoniazid | - | - | - | 0.05 |
| Rifampicin | - | - | - | 0.1 |
| Ethambutol | - | - | - | 1.56 |
Table 2: In Vitro Cytotoxicity and Selectivity Index of Active Derivatives [1]
| Compound | MIC (µg/mL) | % Inhibition (at 25 µg/mL) | Selectivity Index (SI) |
| 7a | 1.56 | 61.4 | >30 |
| 7k | 0.78 | 55.7 | >30 |
| 7l | 0.78 | 58.7 | >30 |
| 7o | 0.78 | 57.2 | >30 |
| 7r | 1.56 | 58.4 | >30 |
| 7s | 0.78 | 59.3 | >30 |
| 7v | 0.78 | 58.2 | >30 |
| 7y | 0.78 | 56.4 | >30 |
| 7z | 0.78 | 57.3 | >30 |
| 7aa | 0.78 | 58.9 | >30 |
Structure-Activity Relationship (SAR)
The study revealed several key insights into the structure-activity relationship of these hybrids.[1][2] The most significant factor for antimycobacterial activity was the substitution pattern on the benzenesulfonamide ring. Derivatives with a 2,4-dinitro substitution were found to be the most potent, while those with a single 2-nitro or 4-nitro group were inactive.[2] The introduction of a fluorine atom on the benzhydryl moiety did not lead to a significant improvement in activity.[2] While the amino acid linker was essential for the hybrid structure, its specific type did not have a direct and predictable impact on the antimycobacterial potency.[1][2]
Caption: Structure-Activity Relationship (SAR) summary for the antimycobacterial activity of the hybrids.
Experimental Protocols
General Synthesis of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids [1][2]
The synthesis of the target compounds was achieved through a multi-step process. First, the appropriate benzophenones were reduced to their corresponding benzhydrols using sodium borohydride. These were then converted to benzhydryl chlorides, which subsequently reacted with piperazine to yield the 1-benzhydrylpiperazine core. In parallel, amino acids were Boc-protected. The 1-benzhydrylpiperazine was then coupled with the Boc-protected amino acids. Following deprotection of the Boc group, the resulting amine was reacted with the desired nitro-substituted benzenesulfonyl chloride to yield the final hybrid compounds.
Caption: General synthetic workflow for benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.
In Vitro Antimycobacterial Activity Assay [1][2]
The antimycobacterial activity of the synthesized hybrids was evaluated against Mycobacterium tuberculosis H37Rv (ATCC27294) using the agar dilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the minimum concentration of the compound required to completely inhibit the visible growth of the bacteria. The experiments were conducted in triplicate.
In Vitro Cytotoxicity Assay [1]
The cytotoxicity of the compounds was assessed using the MTT assay on RAW 264.7 cells. The percentage of cell inhibition was determined, and compounds showing less than 50% inhibition were considered inactive. The selectivity index (SI) was calculated as the ratio of the cytotoxic concentration (IC50) to the antimycobacterial activity (MIC). Compounds with an SI value greater than 10 were considered non-toxic and selective.
References
A Comparative Analysis of Computational and Experimental Data: An Illustrative Guide
A Case Study Approach Using Analogs of 1-Benzhydryl-3-nitrobenzene
For the attention of: Researchers, scientists, and drug development professionals.
In modern chemical and pharmaceutical sciences, the synergy between experimental measurements and computational modeling is crucial for the rapid and efficient characterization of molecules. This guide provides a comparative overview of experimental data alongside computational predictions for key physicochemical and spectroscopic properties. By examining analogs of this compound, we demonstrate a workflow that is broadly applicable in drug discovery and materials science for validating molecular structures and understanding their properties.
Data Presentation: A Comparative Summary
The following tables summarize the available experimental data and representative computational predictions for benzhydrol, m-nitrotoluene, and nitrobenzene. These molecules contain the core benzhydryl and nitrobenzene moieties of the target compound, this compound.
Table 1: Physicochemical Properties
| Property | Benzhydrol | m-Nitrotoluene | Nitrobenzene |
| Melting Point (°C) | 65-67[1][2] | 15.5[3] | 5.7 |
| Boiling Point (°C) | 297-298[1][2] | 232[3] | 210.9 |
Table 2: Spectroscopic Data - ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Experimental ¹H NMR (ppm) |
| Benzhydrol | ~7.3-7.4 (m, aromatic), 5.85 (s, CH), 2.3 (s, OH)[4][5][6] |
| m-Nitrotoluene | 8.09-7.92 (m), 7.51 (m), 7.39 (m), 2.46 (s, CH₃)[7] |
| Nitrobenzene | 8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H) |
Table 3: Spectroscopic Data - ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Experimental ¹³C NMR (ppm) |
| Benzhydrol | Aromatic region, 76.26 (CH-OH)[1] |
| m-Nitrotoluene | Aromatic region, 21.2 (CH₃) |
| Nitrobenzene | 148.3 (C-NO₂), 134.7 (para-C), 129.4 (meta-C), 123.5 (ortho-C) |
Table 4: Spectroscopic Data - Infrared (IR) Spectroscopy (cm⁻¹)
| Compound | Experimental IR (cm⁻¹) |
| Benzhydrol | Broad O-H stretch, C-H stretches, aromatic overtones |
| m-Nitrotoluene | ~1537 (asymmetric NO₂ stretch), ~1358 (symmetric NO₂ stretch)[8] |
| Nitrobenzene | ~1550-1490 (asymmetric NO₂ stretch), ~1355-1315 (symmetric NO₂ stretch) |
Table 5: Mass Spectrometry - Key Fragments (m/z)
| Compound | Experimental Mass Spectrum (m/z) |
| Benzhydrol | 184 (M+), 167, 105, 77 |
| m-Nitrotoluene | 137 (M+), 120, 91, 65[9][10] |
| Nitrobenzene | 123 (M+), 93, 77, 65, 51[11] |
Experimental Protocols
The acquisition of reliable experimental data is fundamental to chemical analysis. Below are standard methodologies for the key experiments cited.
Melting Point Determination
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
¹H NMR Procedure: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference.
-
¹³C NMR Procedure: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet (mixed with potassium bromide and pressed into a disk) or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: A thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Procedure: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Apparatus: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Impact (EI) is a common method for small molecules.
-
Procedure: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of different fragments.
Computational Methodologies
Computational chemistry provides powerful tools for predicting molecular properties. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
Geometry Optimization
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) are chosen.
-
Procedure: An initial 3D structure of the molecule is created. The software then iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry). This process is akin to finding the bottom of a valley on a potential energy surface.
Prediction of NMR Spectra
-
Method: Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT.
-
Procedure: Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure. The chemical shifts are then predicted by referencing the calculated shielding values to a computed standard (e.g., TMS).
Prediction of IR Spectra
-
Method: A frequency calculation is performed on the optimized geometry.
-
Procedure: This calculation determines the vibrational modes of the molecule and their corresponding frequencies. The output provides a list of vibrational frequencies and their intensities, which can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing experimental and computational data in chemical research.
References
- 1. brainly.com [brainly.com]
- 2. Solved The 1H-NMR of the benzhydrol product shows: three | Chegg.com [chegg.com]
- 3. Benzhydrol(91-01-0) 13C NMR [m.chemicalbook.com]
- 4. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Benzhydrol(91-01-0) 1H NMR spectrum [chemicalbook.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved The mass spectrum for ortho-nitrotoluene has a major | Chegg.com [chegg.com]
- 11. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]
Inter-Laboratory Validation of 1-Benzhydryl-3-nitrobenzene Analysis: A Comparative Guide
Introduction
The reliable quantification of 1-Benzhydryl-3-nitrobenzene, a potential impurity or intermediate in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comparative overview of analytical methodologies for the analysis of this compound, with a focus on inter-laboratory validation. Due to the limited availability of specific inter-laboratory studies for this exact compound, this document presents a model comparison based on established analytical techniques for nitroaromatic compounds. The data presented herein is illustrative to guide researchers, scientists, and drug development professionals in designing and evaluating their own validation studies.
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. An inter-laboratory validation, where the method is tested by multiple laboratories, provides the highest level of assurance of the method's robustness and reproducibility. The key performance parameters evaluated in such a study typically include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Methods
Several analytical techniques are suitable for the analysis of nitroaromatic compounds and could be applied to this compound. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Table 1: Illustrative Inter-Laboratory Performance Data for HPLC-UV Method
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Recovery) | ||||
| Low Concentration | 98.5% | 99.2% | 97.9% | 95.0 - 105.0% |
| Medium Concentration | 101.2% | 100.5% | 101.8% | 98.0 - 102.0% |
| High Concentration | 99.8% | 100.1% | 99.5% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| Repeatability | 0.8% | 0.7% | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.1% | 1.4% | ≤ 3.0% |
| Reproducibility | 2.5% | 2.3% | 2.8% | ≤ 5.0% |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9996 | ≥ 0.999 |
| LOD (µg/mL) | 0.05 | 0.04 | 0.06 | Report |
| LOQ (µg/mL) | 0.15 | 0.12 | 0.18 | Report |
Table 2: Illustrative Inter-Laboratory Performance Data for GC-MS Method
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Recovery) | ||||
| Low Concentration | 99.1% | 98.8% | 99.5% | 95.0 - 105.0% |
| Medium Concentration | 100.8% | 101.1% | 100.5% | 98.0 - 102.0% |
| High Concentration | 100.2% | 99.7% | 100.4% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| Repeatability | 0.6% | 0.5% | 0.7% | ≤ 2.0% |
| Intermediate Precision | 0.9% | 0.8% | 1.0% | ≤ 3.0% |
| Reproducibility | 2.1% | 1.9% | 2.3% | ≤ 5.0% |
| Linearity (r²) | 0.9999 | 0.9997 | 0.9998 | ≥ 0.999 |
| LOD (ng/mL) | 1 | 0.8 | 1.2 | Report |
| LOQ (ng/mL) | 3 | 2.4 | 3.6 | Report |
Experimental Protocols
Below are representative experimental protocols that could be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of non-volatile and thermally labile compounds.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the working standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it suitable for trace-level analysis of volatile and semi-volatile compounds.[2]
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
2. Chromatographic and Spectrometric Conditions:
-
Column: Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation: Extract the sample with a suitable solvent, concentrate the extract if necessary, and bring it to a known volume.
4. Data Analysis:
-
Identify this compound based on its retention time and the presence of characteristic ions. Quantify using the peak area of the target ion and a calibration curve.
Visualizations
The following diagrams illustrate the logical workflow of an inter-laboratory validation study and a typical analytical process.
Caption: Inter-laboratory validation workflow.
Caption: HPLC-UV analytical workflow.
References
Safety Operating Guide
Proper Disposal of 1-Benzhydryl-3-nitrobenzene: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzhydryl-3-nitrobenzene was not located. The following guidance is based on the safety data for the closely related and hazardous compound, nitrobenzene. It is imperative to handle this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for disposal procedures specific to your location and circumstances.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards, which are presumed to be similar to nitrobenzene. This compound is likely toxic if swallowed, inhaled, or comes into contact with skin.[1][2] It is also suspected to be a carcinogen and to have reproductive toxicity, with the potential for organ damage after prolonged or repeated exposure.[1][2] Furthermore, it is expected to be toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated as hazardous waste. Adherence to all local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Waste Characterization: this compound waste is classified as hazardous due to its toxicity and environmental hazards. Under the Resource Conservation and Recovery Act (RCRA), waste containing nitrobenzene is listed as D036 hazardous waste.[3]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, closed, and properly labeled container.
2. Containerization and Labeling:
-
Primary Container: Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.[2]
-
Secondary Containment: The primary container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
4. Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical. Approved disposal methods for nitrobenzene-containing waste include incineration or other chemical or biological treatment methods.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Quantitative Hazard Data for Nitrobenzene
The following table summarizes key hazard information for nitrobenzene, which should be considered indicative for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3/4 | Toxic or Harmful if swallowed[1][2] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin[1][2] |
| Acute Toxicity (Inhalation) | Category 3/4 | Toxic or Harmful if inhaled[1][2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer[1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects[1][2] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Benzhydryl-3-nitrobenzene
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Benzhydryl-3-nitrobenzene. The following guidance is based on the safety profiles of structurally related compounds, namely 1-Benzyl-3-nitrobenzene and Nitrobenzene. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on data for analogous compounds.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other appropriate material. Check manufacturer's compatibility data. |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing is recommended.[1] | |
| Respiratory Protection | Air-Purifying Respirator | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1] |
Operational and Disposal Plans
Adherence to strict operational and disposal procedures is crucial to ensure a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated work clothing should not be taken home.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Plan:
-
Waste Generation: Minimize waste generation wherever possible.
-
Container Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not reuse empty containers.
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
